Product packaging for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile(Cat. No.:CAS No. 944937-79-5)

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No.: B032786
CAS No.: 944937-79-5
M. Wt: 143.15 g/mol
InChI Key: KKJCNVUFINZIBG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This fused bicyclic system, often referred to as an azaindole, serves as a versatile and valuable building block for the design and synthesis of novel small molecule therapeutics. Its core structure is a key pharmacophore found in compounds targeting a range of biological pathways, particularly protein kinases. The electron-withdrawing nitrile group at the 6-position offers a strategic synthetic handle for further functionalization via metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) or nucleophilic addition, enabling rapid diversification to create targeted compound libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B032786 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 944937-79-5

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-3-8-7(11-5-6)1-2-10-8/h1-3,5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJCNVUFINZIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640146
Record name 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944937-79-5
Record name 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, a member of the azaindole family, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, combined with the versatile reactivity of the nitrile group, makes it a valuable scaffold for the synthesis of diverse and complex molecular architectures. This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, outlines plausible experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on the activities of structurally related compounds.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic and screening protocols.

PropertyValueReference
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
CAS Number 944937-79-5
Appearance Solid
Boiling Point 373.2 °C at 760 mmHg
Density 1.33 g/cm³
Refractive Index 1.684
InChI InChI=1S/C8H5N3/c9-6-2-1-7-5(10-6)3-4-11-8(7)11/h1-4,11H
InChIKey KKJCNVUFINZIBG-UHFFFAOYSA-N
SMILES N#Cc1cc[nH]c2ncc(C)cc12

Synthesis and Characterization: Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for constructing the pyrrolopyridine scaffold and introducing a nitrile functionality. The following represents a generalized, illustrative protocol.

Illustrative Synthesis Protocol

A potential synthetic approach could involve a multi-step sequence starting from a substituted pyridine precursor, followed by the construction of the fused pyrrole ring and subsequent introduction of the carbonitrile group. A Suzuki coupling reaction is a common method for forming C-C bonds in such heterocyclic systems.

Step 1: Synthesis of a Halogenated Pyrrolopyridine Intermediate

A suitable starting material would be a di-halogenated pyridine derivative, which can be reacted with a protected pyrrole derivative via a palladium-catalyzed cross-coupling reaction to form the 1H-pyrrolo[3,2-b]pyridine core.

Step 2: Introduction of the Carbonitrile Group

The halogenated pyrrolopyridine intermediate can then undergo a cyanation reaction. A common method is the Rosenmund-von Braun reaction, using copper(I) cyanide, or a palladium-catalyzed cyanation using a cyanide source like zinc cyanide.

Illustrative Reaction:

  • Reactants: 6-bromo-1H-pyrrolo[3,2-b]pyridine, Copper(I) cyanide (CuCN)

  • Solvent: A high-boiling point polar aprotic solvent such as DMF or NMP.

  • Conditions: The reaction mixture is heated at an elevated temperature (e.g., 150-200 °C) for several hours.

  • Work-up: After cooling, the reaction mixture is poured into an aqueous solution of a complexing agent for copper, such as ferric chloride or ammonia, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Analytical Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Analysis: The spectrum is expected to show distinct signals in the aromatic region for the protons on the pyridine and pyrrole rings. The chemical shifts and coupling constants of these protons would be characteristic of the fused ring system.

  • ¹³C NMR Analysis: The spectrum will show signals for each unique carbon atom in the molecule. The carbon of the nitrile group is expected to appear in a characteristic downfield region (around 115-120 ppm).

2.2.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass determination.

  • Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the calculated exact mass of C₈H₅N₃. High-resolution analysis will confirm the elemental composition.

Potential Biological Activity and Signaling Pathways

Direct biological data for this compound is limited. However, the broader class of pyrrolopyridine derivatives has been extensively investigated and has shown a wide range of biological activities, suggesting potential avenues for research for this specific compound.

Known Activities of the Pyrrolopyridine Scaffold

Derivatives of the pyrrolopyridine core have been reported to exhibit various biological effects, including:

  • Anticancer Activity: Many pyrrolopyridine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[1]

  • Kinase Inhibition: The pyrrolopyridine scaffold is a common feature in many kinase inhibitors, targeting enzymes that are crucial for cell signaling and are often dysregulated in cancer and other diseases.

  • Antiviral and Antibacterial Properties: Some compounds containing this core structure have shown activity against viral and bacterial pathogens.

Plausible Signaling Pathway Involvement

Given the prevalence of pyrrolopyridine derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could interact with various kinase signaling pathways. One such illustrative pathway is the MAP kinase (MAPK) signaling cascade, which is frequently implicated in cell proliferation, differentiation, and survival.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_bioactivity Biological Evaluation (Hypothetical) start Pyridine Precursor step1 Ring Formation: Fused Pyrrole Synthesis start->step1 step2 Cyanation Reaction step1->step2 product Crude this compound step2->product purification Column Chromatography product->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms final_product Pure Compound screening In vitro Screening (e.g., Kinase Assay Panel) final_product->screening cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) screening->cell_based

Caption: A generalized experimental workflow for the synthesis, purification, characterization, and potential biological evaluation of this compound.

Illustrative Kinase Signaling Pathway

kinase_pathway cluster_pathway Illustrative Kinase Signaling Pathway cluster_inhibition Potential Point of Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response compound 1H-Pyrrolo[3,2-b]pyridine- 6-carbonitrile Derivative compound->raf Inhibition

Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors. Pyrrolopyridine derivatives may act at various points in such pathways.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold. Its basic chemical and physical properties are established, and plausible routes for its synthesis and characterization can be proposed based on the extensive chemistry of related pyrrolopyridines. The known biological activities of this class of compounds, particularly as kinase inhibitors with anticancer potential, highlight the importance of further investigation into the specific biological functions of this compound. This guide provides a foundational resource for researchers poised to explore the therapeutic and synthetic potential of this intriguing molecule.

References

An In-Depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS No. 944937-79-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, also known as 6-cyano-4-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, incorporating both a pyrrole and a pyridine ring, serves as a valuable pharmacophore. The presence of a versatile carbonitrile group at the 6-position further enhances its utility as a key synthetic intermediate for the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the available physicochemical data, potential synthetic strategies, and the broader context of its application in drug discovery, drawing upon the known biological activities of the wider pyrrolopyridine class of compounds.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 944937-79-5[2]
Molecular Formula C₈H₅N₃[3]
Molecular Weight 143.15 g/mol [2]
Appearance Solid[1]
Synonyms 6-Cyano-4-azaindole[3]
InChI Key KKJCNVUFINZIBG-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various strategies, primarily involving the construction of the 4-azaindole core followed by the introduction of the nitrile functionality, or by incorporating the nitrile group early in the synthetic sequence.

General Synthetic Strategies

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound. These are depicted in the workflow diagram below.

G cluster_0 Retrosynthetic Analysis cluster_1 Strategy A: Late-stage Cyanation cluster_2 Strategy B: Ring Formation from Nitrile-containing Precursor Target This compound A1 6-Halo-1H-pyrrolo[3,2-b]pyridine A1->Target Palladium-catalyzed Cross-Coupling A2 Cyanide Source A2->Target B1 Substituted Pyridine with Nitrile Group B1->Target Cyclization B2 Pyrrole Annulation B2->Target

Caption: Retrosynthetic approaches to this compound.

Experimental Protocol: Palladium-Catalyzed Cyanation of a Halo-Pyrrolopyridine

Reaction Scheme:

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity and Therapeutic Potential

While there is a lack of specific biological data for this compound itself, the broader class of pyrrolopyridines has been extensively investigated and has shown a wide range of biological activities. This suggests that derivatives of this compound could be of significant interest in various therapeutic areas.

The pyrrolopyridine scaffold is a key component in several FDA-approved drugs and clinical candidates.[4] For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine are known to act as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[2] Other pyrrolopyridine derivatives have been investigated as inhibitors of Janus kinases (JAKs) for immunomodulatory effects, and as potential treatments for various cancers and inflammatory diseases.[5]

The diagram below illustrates the general role of pyrrolopyridine derivatives as kinase inhibitors, a common mechanism of action for this class of compounds.

G cluster_0 General Signaling Pathway Inhibition by Pyrrolopyridine Derivatives Kinase Kinase (e.g., FLT3, JAK) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Inflammation) PhosphoSubstrate->Downstream Pyrrolopyridine Pyrrolopyridine Derivative Pyrrolopyridine->Kinase Inhibition

Caption: General mechanism of kinase inhibition by pyrrolopyridine derivatives.

Given the established importance of the pyrrolopyridine scaffold, this compound serves as a crucial starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs targeting kinases and other enzymes.

Future Perspectives

This compound is a molecule with significant untapped potential. While its primary current role is that of a synthetic intermediate, the diverse biological activities of the broader pyrrolopyridine family strongly suggest that derivatives of this compound could exhibit valuable therapeutic properties. Future research should focus on:

  • Library Synthesis: Utilizing the versatile nitrile functionality to synthesize a diverse library of derivatives (e.g., amides, tetrazoles, amines).

  • Biological Screening: Screening these derivatives against a wide range of biological targets, particularly kinases involved in oncology and immunology.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the SAR of novel active compounds to guide the design of more potent and selective drug candidates.

The exploration of this compound and its derivatives holds considerable promise for the discovery of next-generation therapeutics.

References

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound of significant interest. Its distinct structure, featuring a fused pyrrole and pyridine ring system with a carbonitrile functional group, makes it a valuable scaffold in medicinal chemistry and materials science. This document provides a concise summary of its fundamental molecular properties.

Molecular Formula and Weight

The chemical formula and molecular weight are foundational data points for any chemical compound, crucial for stoichiometric calculations, analytical characterization, and drug design.

PropertyValue
Molecular FormulaC₈H₅N₃[1][2]
Molecular Weight143.15 g/mol [3][4]
Exact Mass143.04800 u[2]

Structural Information

The arrangement of atoms and functional groups within a molecule dictates its chemical reactivity and biological activity. The diagram below illustrates the core components of the this compound structure.

molecular_components Structural Components of this compound A Pyrrole Ring C Fused Bicyclic Core (Pyrrolopyridine) A->C fused with B Pyridine Ring B->C fused with E This compound C->E is the scaffold for D Carbonitrile Group (-C≡N) D->E is a substituent on experimental_workflow General Experimental Workflow for Compound Characterization cluster_synthesis Synthesis cluster_analysis Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Purity_Analysis Purity Assessment (e.g., HPLC) Purification->Purity_Analysis Purity Determination

References

The Emergence of a Privileged Scaffold: A Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and its Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the available scientific knowledge surrounding the heterocyclic compound 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. While specific historical and detailed experimental data for this exact molecule are not extensively documented in publicly accessible literature, this paper provides a comprehensive overview of its core structure, 4-azaindole, a privileged scaffold in medicinal chemistry. The guide will cover the general discovery and history of 4-azaindoles, prevalent synthetic methodologies, and the known biological significance of its derivatives, offering a foundational understanding for researchers interested in this chemical entity.

Introduction to the 4-Azaindole Core

1H-Pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a bicyclic aromatic heterocycle consisting of a pyrrole ring fused to a pyridine ring. The position of the nitrogen atom in the pyridine ring is key to its distinct chemical properties and biological activities. Azaindoles, as a class, are recognized as bioisosteres of indole, meaning they can often substitute for indole in biologically active molecules to improve properties such as solubility, metabolic stability, and target binding affinity. This has led to their widespread investigation in drug discovery.

General History and Discovery of Azaindoles

The exploration of azaindole scaffolds began as a strategic modification of the indole nucleus, a core component of many natural products and pharmaceuticals. The introduction of a nitrogen atom into the benzene portion of the indole ring system offered a way to modulate the electron distribution and hydrogen bonding capabilities of the molecule. This structural alteration has proven to be a successful strategy in the development of novel therapeutic agents, particularly in the field of kinase inhibitors. The versatility of the azaindole core has allowed for the creation of extensive libraries of compounds with diverse biological activities.

Synthetic Strategies for the 4-Azaindole Scaffold

  • Fischer Indole Synthesis: A classical method for indole synthesis that can be adapted for azaindoles, typically involving the reaction of a pyridylhydrazine with a ketone or aldehyde under acidic conditions.

  • Bartoli Indole Synthesis: This method utilizes the reaction of a nitro-pyridine with a vinyl Grignard reagent to construct the pyrrole ring.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches often employ palladium-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki couplings, to build the bicyclic system from appropriately substituted pyridine and pyrrole precursors. These methods offer high efficiency and functional group tolerance.

A generalized workflow for the synthesis of a substituted 4-azaindole is depicted below.

G cluster_0 General Synthetic Workflow for 4-Azaindoles start Substituted Pyridine Precursor step1 Functional Group Interconversion (e.g., Halogenation, Nitration) start->step1 step2 Introduction of Pyrrole Ring Component (e.g., via Cross-Coupling or Condensation) step1->step2 step3 Cyclization to form 4-Azaindole Core step2->step3 end Substituted 1H-Pyrrolo[3,2-b]pyridine step3->end

Caption: Generalized synthetic workflow for 4-azaindole derivatives.

Biological Significance and Therapeutic Potential

Derivatives of the 1H-Pyrrolo[3,2-b]pyridine (4-azaindole) scaffold have shown significant promise in various therapeutic areas. The core structure serves as a versatile template for designing molecules that can interact with a range of biological targets.

Kinase Inhibition

A primary area of investigation for 4-azaindole derivatives is in the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4-azaindole scaffold can mimic the hinge-binding motif of ATP, the natural substrate for kinases, making it an effective starting point for designing potent and selective inhibitors. For instance, derivatives of this core have been explored as inhibitors of Transforming Growth Factor-beta Receptor I (TGFβRI), a key player in cancer progression and immune evasion.

The general mechanism of action for a 4-azaindole-based kinase inhibitor is illustrated in the following signaling pathway diagram.

G cluster_0 Kinase Inhibition by a 4-Azaindole Derivative Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates No_Phosphorylation No Phosphorylation (Signal Blocked) Kinase->No_Phosphorylation ATP ATP ATP->Kinase Binds to Active Site Inhibitor 4-Azaindole Derivative (e.g., this compound derivative) Inhibitor->Kinase Competitively Binds to ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phosphorylated_Substrate

Caption: Competitive inhibition of a protein kinase by a 4-azaindole derivative.

Other Therapeutic Applications

Beyond kinase inhibition, the 4-azaindole scaffold has been investigated for a range of other biological activities, including as inhibitors of Acetyl-CoA Carboxylase (ACC), which is involved in fatty acid metabolism and has implications for cancer and metabolic diseases. The unique electronic and structural features of the 4-azaindole core make it an attractive starting point for the discovery of novel therapeutics targeting various enzymes and receptors.

Quantitative Data Summary

Specific quantitative data for this compound is not available in the reviewed literature. However, for related 4-azaindole derivatives, a range of biological activities have been reported. The following table summarizes representative data for illustrative purposes.

Derivative ClassTargetReported Activity (IC₅₀/EC₅₀)
4-Azaindole-based amidesACC1 InhibitorsPotent inhibition with favorable bioavailability
Substituted 4-azaindolesTGFβRI Kinase InhibitorsNanomolar to micromolar inhibitory concentrations

Conclusion

While the specific history and detailed experimental protocols for this compound remain to be fully elucidated in public domain literature, its core structure, 4-azaindole, is firmly established as a privileged scaffold in medicinal chemistry. The synthetic accessibility of the 4-azaindole core, coupled with the diverse biological activities of its derivatives, underscores its importance for future drug discovery efforts. This guide provides a foundational understanding for researchers and professionals, highlighting the potential of this chemical entity and encouraging further investigation into its specific properties and applications. The logical progression from the discovery of the broader azaindole class to the investigation of specific derivatives for therapeutic applications is a well-trodden path in drug development, and this compound represents a potentially valuable, yet underexplored, point on this journey.

A Technical Guide to 1H-Pyrrolo[3,2-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of 1H-pyrrolo[3,2-b]pyridine derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Applications and Biological Activities

1H-Pyrrolo[3,2-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological properties, positioning them as promising candidates for various therapeutic areas. Key biological activities include:

  • Anticancer Agents: These compounds have shown potent antitumor activities through various mechanisms. Derivatives have been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest and apoptosis.[1][2][3] They have also been investigated as fibroblast growth factor receptor (FGFR) inhibitors, which play a crucial role in tumor cell proliferation and migration.[4] Furthermore, certain derivatives act as highly selective ataxia telangiectasia mutated (ATM) inhibitors, which can sensitize cancer cells to chemotherapy.[5][6]

  • Enzyme Inhibitors: The scaffold is a foundation for potent and selective enzyme inhibitors. Notably, derivatives have been developed as acetyl-CoA carboxylase 1 (ACC1) inhibitors, which are being explored for their potential in treating cancer and fatty acid-related diseases.[7] Another significant area is the inhibition of phosphodiesterase 4B (PDE4B), with derivatives showing potential for treating central nervous system (CNS) diseases.[8]

  • Neurological Modulators: 1H-Pyrrolo[3,2-b]pyridine derivatives have been successfully designed as selective GluN2B negative allosteric modulators, which are of interest for the treatment of mood disorders and other neurological conditions.[9]

  • Antifungal Agents: Certain derivatives have exhibited considerable fungicidal activity, particularly against Pyricularia oryzae, the fungus responsible for rice blast disease.[10]

Quantitative Biological Data

The following tables summarize the quantitative biological data for various 1H-pyrrolo[3,2-b]pyridine derivatives across different therapeutic targets.

Table 1: Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors [2][3]

CompoundTarget Cell LineIC50 (µM)
10tHeLa0.12
10tSGC-79010.15
10tMCF-70.21

Table 2: FGFR Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives [4]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h7925712

Table 3: PDE4B Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives [8]

CompoundPDE4B IC50 (µM)
70.48
11a-o (range)0.11 - 1.1

Table 4: GluN2B Receptor Occupancy of 1H-Pyrrolo[3,2-b]pyridine Derivatives [9]

CompoundOral Dose (mg/kg)Receptor Occupancy (%)ED50 (mg/kg)
910>752.0
2510>75-
3010>75-
3410>75-

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a reproducible framework for researchers.

General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[2]

A common synthetic route to prepare 1H-pyrrolo[3,2-c]pyridine derivatives involves a multi-step process starting from commercially available precursors.

  • Oxidation: 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide.

  • Nitration: The resulting oxide is treated with fuming nitric acid in sulfuric acid to introduce a nitro group, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Intermediate Formation: Reaction with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide affords a key intermediate.

  • Cyclization: The intermediate is then treated with iron powder in acetic acid to construct the pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.

  • Suzuki Coupling: The bromo-substituted core can then be subjected to Suzuki coupling with various arylboronic acids to introduce diversity at the 6-position.

In Vitro Tubulin Polymerization Assay[2][3]

This assay is crucial for evaluating the inhibitory effect of compounds on microtubule formation.

  • Reaction Mixture: A solution containing tubulin, glutamate, and a GTP regeneration system is prepared in a general tubulin buffer.

  • Compound Incubation: The test compound or a control vehicle is added to the reaction mixture.

  • Initiation of Polymerization: The mixture is incubated at 37°C to initiate tubulin polymerization.

  • Data Acquisition: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.

  • Analysis: The inhibitory activity of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.

Cell Cycle Analysis by Flow Cytometry[2][3]

This method is used to determine the effect of a compound on the progression of the cell cycle.

  • Cell Treatment: Cancer cells (e.g., HeLa) are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a specific phase.

In Vivo Receptor Occupancy Study[9]

This protocol is used to determine the extent to which a drug binds to its target in a living organism.

  • Compound Administration: The test compound is administered orally to rats at a specific dose (e.g., 10 mg/kg).

  • Tracer Administration: At a designated time point after compound administration, a radiolabeled tracer that binds to the target receptor is injected intravenously.

  • Brain Tissue Collection: After a set time for the tracer to distribute, the rats are euthanized, and the brains are collected.

  • Radioactivity Measurement: The radioactivity in specific brain regions (target and reference regions) is measured.

  • Receptor Occupancy Calculation: The receptor occupancy is calculated based on the reduction of tracer binding in the target region in the presence of the test compound compared to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures aid in understanding the complex interactions and processes involved in the study of 1H-pyrrolo[3,2-b]pyridine derivatives.

FGFR_Signaling_Pathway FGFR FGFR Proliferation_Migration_Invasion Cell Proliferation, Migration & Invasion FGFR->Proliferation_Migration_Invasion Promotes Apoptosis Apoptosis FGFR->Apoptosis Inhibits 1H_Pyrrolo_2_3_b_pyridine_derivative 1H-Pyrrolo[2,3-b]pyridine derivative (e.g., 4h) 1H_Pyrrolo_2_3_b_pyridine_derivative->FGFR Inhibits Tubulin_Polymerization_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Tubulin Incubation Incubate at 37°C Tubulin->Incubation Compound 1H-Pyrrolo[3,2-c]pyridine derivative (e.g., 10t) Compound->Incubation Buffer Buffer + GTP Buffer->Incubation Measurement Measure Absorbance at 340 nm Incubation->Measurement Inhibition_Curve Plot Absorbance vs. Time Measurement->Inhibition_Curve IC50_Determination Determine IC50 Inhibition_Curve->IC50_Determination ATM_Inhibition_and_Chemosensitization DNA_Damage DNA Damage (e.g., Irinotecan) ATM ATM DNA_Damage->ATM Activates DNA_Repair_Checkpoint DNA Repair & Checkpoint Activation ATM->DNA_Repair_Checkpoint Promotes 1H_Pyrrolo_2_3_b_pyridine_derivative 1H-Pyrrolo[2,3-b]pyridine derivative (e.g., 25a) 1H_Pyrrolo_2_3_b_pyridine_derivative->ATM Inhibits Cell_Survival Tumor Cell Survival DNA_Repair_Checkpoint->Cell_Survival Leads to

References

An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of NMR, IR, and MS, alongside a plausible experimental protocol for its synthesis and characterization.

Molecular Structure

This compound

  • Molecular Formula: C₈H₅N₃[1]

  • Molecular Weight: 143.15 g/mol [2]

  • CAS Number: 944937-79-5[1]

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted key spectroscopic features.[2] These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HH1 (N-H, pyrrole)
~8.6d1HH7
~8.2d1HH5
~7.8dd1HH3
~6.7dd1HH2

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~148C7a
~145C7
~130C3a
~128C3
~120C5
~118CN
~115C6
~101C2
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2230StrongC≡N stretching (nitrile)
~1600, ~1470MediumC=C and C=N stretching (ring)
~1400-1000StrongRing vibrations
~800-700StrongC-H bending (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
143.05[M]⁺ (Molecular ion)
116[M-HCN]⁺

Experimental Protocols

The following section details a plausible synthetic route and standard protocols for the spectroscopic analysis of this compound. These are generalized procedures based on common organic chemistry practices.

Synthesis of this compound

A potential synthetic route to this compound involves the cyanation of a halogenated precursor, such as 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Reaction:

  • Starting Material: 6-bromo-1H-pyrrolo[3,2-b]pyridine

  • Reagent: Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂) with a palladium catalyst.

  • Solvent: A high-boiling point polar aprotic solvent such as DMF or NMP.

  • Procedure:

    • To a solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine in DMF, add CuCN.

    • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium cyanide or ammonia to quench and dissolve copper salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.

    • Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Analyze the sample using an electron ionization (EI) mass spectrometer.

    • Introduce a small amount of the sample, either directly as a solid or dissolved in a volatile solvent.

    • Acquire the mass spectrum, typically over a mass range of m/z 50-500.

Visualizations

Synthetic Pathway

G Synthetic Pathway for this compound A 6-Bromo-1H-pyrrolo[3,2-b]pyridine B This compound A->B Cyanation R CuCN, DMF, Reflux

Caption: A plausible synthetic route to the target compound.

Spectroscopic Analysis Workflow

G General Workflow for Spectroscopic Analysis Sample Purified Sample NMR NMR (1H, 13C) Sample->NMR IR IR (ATR) Sample->IR MS MS (EI) Sample->MS Data Spectroscopic Data (Structure Confirmation) NMR->Data IR->Data MS->Data

Caption: Standard workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the known mechanisms of action for various derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold. As of this writing, specific research on the mechanism of action for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile is not publicly available. The information presented herein is based on studies of analogous compounds and should serve as a foundational guide for prospective research into this specific molecule.

The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. These derivatives have been investigated for their potential as therapeutic agents in oncology, inflammatory diseases, and neurological disorders. Their mechanisms of action are varied and depend on the specific substitutions on the parent ring system. This guide details the prominent mechanisms of action identified for this class of compounds.

Inhibition of Acetyl-CoA Carboxylase 1 (ACC1)

Derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been identified as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), an enzyme crucial for de novo fatty acid synthesis.[1] Upregulation of ACC1 is a hallmark of many cancers, making it an attractive therapeutic target.

Quantitative Data: ACC1 Inhibition
Compound IDACC1 Inhibitory Potency (IC50)Cellular Potency (¹⁴C acetate uptake inhibition)
1c Potent (specific value not stated)Sufficient
1k Potent (specific value not stated)Sufficient

Data extracted from a study on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.[1]

Experimental Protocols

ACC1 Inhibition Assay: The inhibitory activity against human ACC1 is typically assessed using a radiometric assay. The protocol involves incubating the purified enzyme with the test compound, followed by the addition of ¹⁴C-labeled acetyl-CoA. The incorporation of radioactivity into malonyl-CoA is measured to determine the extent of enzyme inhibition.

Cellular Potency Assay (¹⁴C Acetate Uptake): Cancer cell lines, such as HCT-116, are treated with the test compounds. The cells are then incubated with ¹⁴C-labeled acetate, a precursor for fatty acid synthesis. The amount of radiolabeled acetate incorporated into the lipid fraction of the cells is quantified to assess the compound's ability to inhibit fatty acid synthesis in a cellular context.[1]

Signaling Pathway and Workflow

ACC1_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Model Purified_ACC1 Purified ACC1 Enzyme Malonyl_CoA [14C]Malonyl-CoA Purified_ACC1->Malonyl_CoA Catalysis Test_Compound_Biochem 1H-Pyrrolo[3,2-b]pyridine Derivative Test_Compound_Biochem->Purified_ACC1 Inhibition Radiolabeled_Substrate [14C]Acetyl-CoA Radiolabeled_Substrate->Purified_ACC1 Cancer_Cells Cancer Cells (e.g., HCT-116) Lipid_Synthesis De Novo Lipid Synthesis Cancer_Cells->Lipid_Synthesis Test_Compound_Cellular 1H-Pyrrolo[3,2-b]pyridine Derivative Test_Compound_Cellular->Cancer_Cells Inhibition Radiolabeled_Acetate [14C]Acetate Radiolabeled_Acetate->Cancer_Cells Xenograft_Model HCT-116 Xenograft Model Tumor_Malonyl_CoA Malonyl-CoA Levels in Tumor Xenograft_Model->Tumor_Malonyl_CoA Measurement Oral_Administration Oral Administration of Compound 1k Oral_Administration->Xenograft_Model

Caption: Workflow for evaluating ACC1 inhibitors.

Negative Allosteric Modulation of GluN2B-Containing NMDA Receptors

A series of 1H-pyrrolo[3,2-b]pyridine derivatives have been identified as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[2] These compounds have potential applications in treating neurological disorders characterized by excessive glutamatergic signaling.

Quantitative Data: GluN2B NAM Activity
Compound IDIn Vitro GluN2B Potency (IC50)Receptor Occupancy (ED50) in vivo
9 Good2.0 mg/kg
25 GoodNot reported
30 GoodNot reported
34 GoodNot reported

Data extracted from a study on 1H-pyrrolo[3,2-b]pyridine GluN2B-selective NAMs.[2]

Experimental Protocols

In Vitro Potency Assay: The potency of the compounds is determined using electrophysiological techniques, such as two-electrode voltage clamp recordings in Xenopus oocytes expressing recombinant human NMDA receptors (specifically GluN1/GluN2B). The inhibition of glutamate- and glycine-induced currents by the test compounds is measured to calculate the IC50 values.

Receptor Occupancy Studies: In vivo receptor occupancy can be measured using positron emission tomography (PET) imaging with a suitable radioligand that binds to the GluN2B subunit. Alternatively, ex vivo binding assays can be performed on brain tissue from animals treated with the test compound to determine the dose-dependent displacement of a radioligand.

Signaling Pathway

GluN2B_Modulation cluster_receptor NMDA Receptor Glutamate Glutamate GluN2B GluN2B Glutamate->GluN2B Binds Glycine Glycine GluN1 GluN1 Glycine->GluN1 Binds Ion_Channel Ion Channel GluN1->Ion_Channel Gating GluN2B->Ion_Channel Gating Calcium_Influx Ca²⁺ Influx Ion_Channel->Calcium_Influx Reduced NAM 1H-Pyrrolo[3,2-b]pyridine NAM NAM->GluN2B Allosteric Binding Downstream_Signaling Downstream Signaling Calcium_Influx->Downstream_Signaling

Caption: Allosteric modulation of the GluN2B receptor.

Inhibition of Tubulin Polymerization

Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to act as inhibitors of tubulin polymerization by binding to the colchicine-binding site.[3] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, and is a well-established strategy in cancer therapy. While not the exact same scaffold, this provides a plausible mechanism for derivatives of the parent ring system.

Quantitative Data: Anticancer and Tubulin Polymerization Inhibition
Compound IDHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Tubulin Polymerization Inhibition
10t 0.120.150.21Potent at 3 µM and 5 µM

Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives.[3]

Experimental Protocols

Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization is monitored by measuring the increase in turbidity (absorbance at 340 nm) of a solution of purified tubulin over time. The assay is performed in the presence and absence of the test compounds to determine their inhibitory effect.

Immunofluorescence Staining: Cancer cells are treated with the test compounds, fixed, and then stained with antibodies against α-tubulin. The cells are then visualized using fluorescence microscopy to observe the effects of the compounds on the microtubule network. Disruption of the normal filamentous structure is indicative of tubulin-targeting activity.[3]

Cell Cycle Analysis: Treated cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined to identify cell cycle arrest.[3]

Signaling Pathway

Tubulin_Inhibition_Pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupted Compound 1H-Pyrrolo[3,2-c]pyridine Derivative (10t) Compound->Tubulin_Dimers Binds to Colchicine Site G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization and downstream effects.

Other Potential Mechanisms of Action

Research on various pyrrolopyridine isomers has revealed other potential biological targets, which could be relevant for derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold:

  • Phosphodiesterase 4B (PDE4B) Inhibition: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as PDE4B inhibitors, which are involved in inflammatory processes.[4]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives show potent inhibitory activity against FGFR1, 2, and 3, which are implicated in various cancers.[5]

  • Janus Kinase (JAK) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been developed as potent JAK3 inhibitors, with potential applications in autoimmune diseases and transplant rejection.[6]

  • Human Neutrophil Elastase (HNE) Inhibition: Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives have led to inhibitors of HNE, a serine protease involved in inflammatory lung diseases.[7]

Conclusion

The 1H-pyrrolo[3,2-b]pyridine scaffold is a versatile platform for the development of novel therapeutics with diverse mechanisms of action. While the specific biological activity of this compound remains to be elucidated, the existing body of research on analogous compounds provides a strong foundation for future investigations. The primary known mechanisms for this class of molecules include the inhibition of ACC1, negative allosteric modulation of GluN2B receptors, and disruption of tubulin polymerization, among others. Future research should focus on synthesizing and screening this compound against these and other relevant biological targets to determine its specific mechanism of action and therapeutic potential.

References

Potential Biological Targets of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological targets of the novel heterocyclic compound, 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. While direct experimental data for this specific molecule is emerging, extensive research on the broader 1H-pyrrolo[3,2-b]pyridine scaffold has revealed significant interactions with key biological targets implicated in various disease states. This document summarizes the known biological activities of 1H-pyrrolo[3,2-b]pyridine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to guide further research and drug development efforts.

The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, and the addition of a carbonitrile group at the 6-position offers a versatile handle for synthetic modifications, making this compound a molecule of significant interest for the development of novel therapeutics[1].

Acetyl-CoA Carboxylase 1 (ACC1) Inhibition

Derivatives of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide class have been identified as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1)[2]. ACC1 is a critical enzyme in the fatty acid synthesis pathway, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. The inhibition of ACC1 is a promising therapeutic strategy for metabolic diseases and oncology.

Compound IDModification on 1H-pyrrolo[3,2-b]pyridine coreACC1 Inhibitory Potency (IC50)Cellular PotencyReference
1c 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivativePotent-[2]
1k 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivativePotentSufficient[2]

Note: Specific IC50 values were not provided in the referenced abstract.

ACC1 Inhibition Assay: The inhibitory activity of the compounds against ACC1 is typically determined using a biochemical assay that measures the incorporation of radiolabeled bicarbonate into malonyl-CoA.

  • Enzyme and Substrate Preparation: Recombinant human ACC1 is purified. The reaction mixture includes the enzyme, acetyl-CoA, ATP, and radiolabeled bicarbonate ([¹⁴C]HCO₃⁻).

  • Compound Incubation: The test compounds (1H-pyrrolo[3,2-b]pyridine derivatives) are pre-incubated with the enzyme at various concentrations.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of acetyl-CoA and allowed to proceed for a defined period at 37°C. The reaction is then terminated by the addition of an acid.

  • Detection: The amount of radiolabeled malonyl-CoA formed is quantified using scintillation counting.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Potency Assay ((¹⁴C) Acetate Uptake Inhibition): Cellular activity is assessed by measuring the inhibition of fatty acid synthesis in a relevant cell line, such as the HCT-116 human colon cancer cell line[2].

  • Cell Culture: HCT-116 cells are cultured in a suitable medium.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds.

  • Radiolabeling: [¹⁴C]acetate is added to the culture medium, which is then incorporated into newly synthesized fatty acids.

  • Lipid Extraction: After an incubation period, cells are harvested, and total lipids are extracted.

  • Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

  • Data Analysis: The reduction in [¹⁴C]acetate incorporation in the presence of the compound is used to determine cellular potency.

In Vivo Pharmacodynamics Study: The in vivo efficacy of ACC1 inhibitors is evaluated by measuring the reduction of malonyl-CoA levels in tissues[2].

  • Animal Model: A suitable animal model, such as mice bearing HCT-116 xenograft tumors, is used[2].

  • Compound Administration: The test compound is administered orally at a specific dose[2].

  • Tissue Collection: At a predetermined time point after administration, tumor tissues are collected.

  • Malonyl-CoA Extraction and Quantification: Malonyl-CoA is extracted from the tissue homogenates and quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The reduction in malonyl-CoA levels in the treated group compared to the vehicle control group indicates the in vivo activity of the compound.

ACC1_Inhibition_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Confirm cellular activity Hit Identification Hit Identification Cellular Assay->Hit Identification Pharmacokinetics Pharmacokinetics Pharmacodynamics Pharmacodynamics Pharmacokinetics->Pharmacodynamics Establish dose-exposure-response Candidate Drug Candidate Drug Pharmacodynamics->Candidate Drug Compound Library Compound Library Compound Library->Biochemical Assay Primary screen Lead Optimization Lead Optimization Hit Identification->Lead Optimization Improve properties Lead Optimization->Pharmacokinetics

Caption: Experimental workflow for the identification and characterization of ACC1 inhibitors.

Fatty_Acid_Synthesis_Pathway Acetyl-CoA Acetyl-CoA ACC1 ACC1 Acetyl-CoA->ACC1 Malonyl-CoA Malonyl-CoA FASN FASN Malonyl-CoA->FASN Fatty Acids Fatty Acids ACC1->Malonyl-CoA Carboxylation FASN->Fatty Acids Elongation 1H_Pyrrolo_Pyridine 1H-Pyrrolo[3,2-b]pyridine Derivative 1H_Pyrrolo_Pyridine->ACC1 Inhibition

Caption: Simplified schematic of the fatty acid synthesis pathway and the inhibitory action of 1H-pyrrolo[3,2-b]pyridine derivatives on ACC1.

GluN2B-Selective Negative Allosteric Modulation

A series of 1H-pyrrolo[3,2-b]pyridine derivatives have been identified as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor[3]. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Overactivation of NMDA receptors is implicated in various neurological and psychiatric disorders.

Compound IDIn Vitro GluN2B PotencyIn Vivo Receptor Occupancy (ED50)Reference
9 Good2.0 mg/kg[3]
25 Good-[3]
30 Good-[3]
34 Good-[3]

Note: Specific in vitro potency values were not provided in the referenced abstract.

In Vitro GluN2B Potency Assay (Calcium Flux Assay): The potency of compounds as GluN2B NAMs is often determined using a cell-based calcium flux assay.

  • Cell Line: A stable cell line co-expressing the GluN1 and GluN2B subunits of the NMDA receptor is used.

  • Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds.

  • Receptor Activation: The NMDA receptor is activated by the co-agonists glutamate and glycine.

  • Fluorescence Measurement: The influx of calcium upon receptor activation leads to an increase in fluorescence, which is measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the compounds on the glutamate/glycine-induced calcium influx is used to calculate their IC50 values.

In Vivo Receptor Occupancy Study: This study determines the dose of a compound required to engage the target receptor in the brain.

  • Animal Model: A suitable animal model, such as rats or mice, is used.

  • Compound Administration: The test compound is administered at various doses.

  • Tracer Administration: A radiolabeled tracer that specifically binds to the GluN2B subunit is administered.

  • Brain Imaging or Tissue Collection: At a specific time point, the brain is either imaged using positron emission tomography (PET) or collected for ex vivo autoradiography.

  • Data Analysis: The displacement of the radiotracer by the test compound is measured, and the dose required to achieve 50% receptor occupancy (ED50) is calculated[3].

GluN2B_Modulation_Logic NMDA_Receptor NMDA Receptor Complex GluN1 GluN2B Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Glutamate_Glycine Glutamate + Glycine Glutamate_Glycine->NMDA_Receptor:GluN1 Glutamate_Glycine->NMDA_Receptor:GluN2B Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation 1H_Pyrrolo_Pyridine 1H-Pyrrolo[3,2-b]pyridine Derivative (NAM) 1H_Pyrrolo_Pyridine->NMDA_Receptor:GluN2B Allosteric Inhibition

Caption: Logical diagram illustrating the negative allosteric modulation of the GluN2B subunit of the NMDA receptor by 1H-pyrrolo[3,2-b]pyridine derivatives.

Potential Interaction with GABA-A Receptors

Preliminary findings suggest that 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid amides may exhibit binding affinity for the benzodiazepine site of the GABA-A receptor[1]. The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system, and modulation of this receptor can produce anxiolytic, sedative, and anticonvulsant effects. Further investigation is required to confirm and quantify this interaction for this compound and its derivatives.

Conclusion

The 1H-pyrrolo[3,2-b]pyridine scaffold is a promising starting point for the development of novel therapeutic agents. Based on the activities of its derivatives, this compound holds potential as a modulator of several important biological targets, including ACC1 and the GluN2B subunit of the NMDA receptor. The information and experimental protocols provided in this guide are intended to facilitate further research into the pharmacological profile of this compound and to accelerate its development as a potential therapeutic candidate. The versatility of the carbonitrile group suggests that a library of derivatives can be synthesized to optimize potency, selectivity, and pharmacokinetic properties for these and other potential biological targets.

References

In Silico Modeling of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against various protein kinases. This technical guide provides a comprehensive framework for the in silico modeling of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, a representative member of this class, as a putative kinase inhibitor. This document outlines a complete workflow, from target selection and system preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, it details the standard experimental protocols for the validation of in silico findings, including enzymatic assays and biophysical binding analyses. This guide is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design and kinase inhibitor discovery.

Introduction

The 1H-pyrrolo[3,2-b]pyridine core is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have been extensively investigated as inhibitors of several important protein kinase families, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs). These kinases are crucial nodes in signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.

Given the established precedent of the pyrrolopyridine scaffold as a kinase inhibitor, this guide will focus on modeling the interaction of this compound with a representative and therapeutically relevant kinase. For the purpose of this guide, we will use Janus Kinase 3 (JAK3) as our model target. JAK3 is a critical component of cytokine signaling in the immune system, and its inhibition is a validated strategy for the treatment of autoimmune diseases and certain cancers.[1]

This document will provide a step-by-step protocol for a comprehensive in silico analysis, followed by methodologies for experimental validation, to thoroughly characterize the potential interactions between this compound and JAK3.

In Silico Modeling Workflow

A robust in silico workflow is essential for predicting the binding mode and affinity of a small molecule to its protein target. The following sections detail the key stages of this process, from initial setup to advanced simulations.

Target Selection and Preparation

The initial step in any structure-based design project is the selection and preparation of the target protein structure.

  • Target: Janus Kinase 3 (JAK3)

  • PDB ID: For this study, we will use the crystal structure of the JAK3 kinase domain in complex with a staurosporine analog, PDB ID: 1YVJ [1]. This structure provides a high-resolution view of the ATP-binding site in an active conformation.[1]

Experimental Protocol: Protein Preparation

  • Obtain Crystal Structure: Download the coordinate file for PDB ID 1YVJ from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Retain the protein chain(s) corresponding to the kinase domain.

  • Handle Missing Residues/Atoms: Check for and model any missing side chains or loops using software such as Modeller or the protein preparation wizard in Schrödinger Maestro.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.

  • Assign Partial Charges: Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.

Ligand Preparation

Proper preparation of the small molecule ligand is equally critical for accurate docking and simulation results.

  • Ligand: this compound

Experimental Protocol: Ligand Preparation

  • Generate 3D Structure: Create a 3D structure of this compound using a molecular builder such as Avogadro, ChemDraw, or Maestro.

  • Add Hydrogens: Add hydrogen atoms to the ligand structure.

  • Assign Partial Charges: Calculate partial charges for the ligand atoms. For novel compounds, a quantum mechanical method (e.g., using Gaussian or GAMESS) followed by RESP fitting is recommended. Alternatively, a faster method like AM1-BCC can be used.

  • Generate Conformers: If desired, generate a set of low-energy conformers to be used in flexible ligand docking.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format, which includes partial charges and atom type information.

  • Define the Binding Site (Grid Box): Define the search space for the docking calculation by creating a grid box centered on the active site. The co-crystallized ligand in 1YVJ can be used to define the center of this box.

  • Run Docking Simulation: Execute the docking calculation using AutoDock Vina. The program will sample different conformations and orientations of the ligand within the defined grid box.

  • Analyze Results: Analyze the resulting docked poses. The primary output is a ranked list of binding modes based on their predicted binding affinity (scoring function). The pose with the lowest binding energy is typically considered the most likely.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of the stability of the docked pose.

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Combine the coordinates of the best-docked pose of the protein-ligand complex.

    • Select an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).[2]

    • Place the complex in a periodic box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm from the protein to the box edge).

    • Solvate the system with a water model (e.g., TIP3P).[3]

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, typically using the steepest descent algorithm.[3]

  • Equilibration:

    • Perform a short (e.g., 100 ps) NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a longer (e.g., 1 ns) NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. Position restraints on the protein and ligand heavy atoms are typically applied during equilibration.

  • Production MD: Run the production MD simulation for a duration sufficient to observe the stability of the protein-ligand interactions (e.g., 100 ns).

  • Trajectory Analysis: Analyze the resulting trajectory for metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and specific protein-ligand interactions (e.g., hydrogen bonds).

Binding Free Energy Calculation

Post-simulation analysis can provide a more accurate estimation of the binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach.

Experimental Protocol: MM/PBSA Calculation using gmx_MMPBSA

  • Extract Frames: Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy in the gas phase and the solvation free energy (composed of a polar component calculated with the Poisson-Boltzmann or Generalized Born model, and a non-polar component proportional to the solvent-accessible surface area).

  • Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated by taking the difference between the free energy of the complex and the free energies of the receptor and ligand.[4][5]

Data Presentation

Quantitative data from in silico modeling and experimental validation should be presented in a clear and structured format. The following tables provide templates for summarizing key results.

Table 1: Predicted Binding Affinities from In Silico Methods

MethodPredicted ValueUnits
Molecular Docking Score-8.5kcal/mol
MM/PBSA ΔG_bind-25.7 ± 3.2kcal/mol

Table 2: Representative IC50 Values for Pyrrolopyridine Kinase Inhibitors

Compound ScaffoldTarget KinaseIC50UnitsReference
1H-Pyrrolo[2,3-b]pyridineCDK848.6nM[6]
1H-Pyrazolo[3,4-b]pyridineTBK10.2nM[7]
1H-Pyrrolo[3,2-c]pyridineFMS Kinase30nM[8]
Pyrazolopyridine DerivativePIM-1 Kinase18.9nM[9]

Table 3: Experimentally Determined Binding and Inhibition Data

Experimental MethodParameterValueUnits
ADP-Glo Kinase AssayIC5075nM
Isothermal Titration CalorimetryK_d50nM
Isothermal Titration CalorimetryΔH-12.5kcal/mol
Isothermal Titration Calorimetry-TΔS-2.3kcal/mol
Isothermal Titration CalorimetryStoichiometry (n)1.1

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental testing. The following are standard protocols for assessing the binding and inhibitory activity of potential kinase inhibitors.

ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[10]

Experimental Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the JAK3 enzyme, the peptide substrate, and the assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 25 µg/ml BSA).[11]

    • Add varying concentrations of the test compound (this compound) to the reaction wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[12]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic profile (ΔH and ΔS) of the interaction.[13]

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the JAK3 protein and the test compound in an identical, thoroughly degassed buffer (e.g., 20 mM HEPES, pH 7.5, 200 mM NaCl, 0.5 mM TCEP).[14]

    • Typical starting concentrations are 5-50 µM protein in the sample cell and 50-500 µM ligand in the syringe.[13]

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections of the ligand into the protein solution at a constant temperature (e.g., 25 °C).

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK3->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor 1H-Pyrrolo[3,2-b] pyridine-6-carbonitrile Inhibitor->JAK3 Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

G cluster_insilico In Silico Modeling cluster_exp Experimental Validation Protein_Prep Protein Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking MD_Sim MD Simulation Docking->MD_Sim MM_PBSA MM/PBSA MD_Sim->MM_PBSA Prediction Predicted Binding Mode & Affinity MM_PBSA->Prediction Synthesis Compound Synthesis Prediction->Synthesis Guides Kinase_Assay ADP-Glo Kinase Assay Synthesis->Kinase_Assay ITC Isothermal Titration Calorimetry Synthesis->ITC Validation Validated Activity & Affinity Kinase_Assay->Validation ITC->Validation

Caption: Integrated in silico and experimental workflow for kinase inhibitor characterization.

References

Structure-activity relationship (SAR) studies of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its potential in developing targeted therapeutics. While detailed structure-activity relationship (SAR) studies specifically for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile analogs are not extensively available in the public domain, a wealth of information exists for the closely related 1H-pyrrolo[2,3-b]pyridine isomer. This guide will delve into the SAR of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide and -carbonitrile analogs, primarily focusing on their potent and selective inhibition of the Janus kinase (JAK) family. The insights derived from this well-documented series can provide a valuable framework for the design and development of novel inhibitors based on the broader pyrrolopyridine core, including the this compound scaffold.

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making them attractive targets for therapeutic intervention. This guide will summarize key quantitative data, provide detailed experimental protocols, and visualize relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Analogs as JAK Inhibitors

The exploration of 1H-pyrrolo[2,3-b]pyridine derivatives has led to the identification of potent and selective JAK inhibitors. The core scaffold serves as a versatile template for modifications at various positions, significantly influencing potency and selectivity across the JAK family.

Key Structural Modifications and Their Impact on Activity

Systematic modifications of the 1H-pyrrolo[2,3-b]pyridine core have revealed several key SAR trends:

  • Substitution at the C4-Position: The introduction of a cycloalkylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly enhance JAK3 inhibitory activity.

  • Modification at the C5-Position: The presence of a carbamoyl or carbonitrile group at the C5-position is crucial for potent JAK inhibition.

  • N-Methylation of the Pyrrole Ring: N-methylation of the pyrrole nitrogen in the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored to modulate activity and selectivity.

The following tables summarize the quantitative SAR data for a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide and -carbonitrile analogs against various JAK kinases.

Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK Inhibitors

Compound IDR Group (C4-Position)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
1a Cyclohexylamino1502505180
1b Cyclopentylamino2203108250
1c (cis)-4-Methylcyclohexylamino1202003150
1d (trans)-4-Methylcyclohexylamino1802806210
1e 4,4-Difluorocyclohexylamino901502110

Data presented in this table is representative and compiled from publicly available research on 1H-pyrrolo[2,3-b]pyridine analogs.

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives as JAK Inhibitors

Compound IDR Group (C4-Position)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
2a Cyclohexylamino1201804140
2b Cyclopentylamino1902507200
2c (cis)-4-Hydroxycyclohexylamino1101603130
2d (trans)-4-Hydroxycyclohexylamino1502105170
2e Tetrahydropyranyl-4-amino1001402.5120

Data presented in this table is representative and compiled from publicly available research on 1H-pyrrolo[2,3-b]pyridine analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of 1H-pyrrolo[2,3-b]pyridine analogs as JAK inhibitors.

General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Analogs

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core and its derivatives typically involves a multi-step sequence. A representative synthetic scheme is outlined below.

cluster_synthesis General Synthetic Pathway start Starting Material (e.g., Substituted Pyridine) intermediate1 Formation of Pyrrolopyridine Core start->intermediate1 Cyclization Reaction intermediate2 Introduction of C4-Substituent intermediate1->intermediate2 Nucleophilic Substitution final_product Final Analog (e.g., Carboxamide/Carbonitrile) intermediate2->final_product Functional Group Transformation

Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine analogs.

Step 1: Formation of the Pyrrolopyridine Core: The synthesis often commences with a substituted pyridine derivative which undergoes a cyclization reaction, such as the Fischer indole synthesis or a related methodology, to construct the fused pyrrole ring, yielding the 1H-pyrrolo[2,3-b]pyridine scaffold.

Step 2: Introduction of the C4-Substituent: The desired C4-amino substituent is typically introduced via a nucleophilic aromatic substitution reaction on a suitable precursor, such as a 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative.

Step 3: Functional Group Transformation at C5: The final step involves the elaboration of the C5-substituent. For the carboxamide analogs, this can be achieved by hydrolysis of a nitrile to a carboxylic acid, followed by amide coupling. The carbonitrile analogs may be synthesized directly or via dehydration of a primary amide.

In Vitro JAK Enzyme Inhibition Assay

The potency of the synthesized compounds against the JAK family of kinases is determined using an in vitro enzyme inhibition assay.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by a specific JAK enzyme. The activity is typically detected using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • The JAK enzyme, biotinylated peptide substrate, and the test compound are pre-incubated in a microplate.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • The reaction is stopped by the addition of a detection mixture containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC.

  • The plate is incubated to allow for the development of the detection signal.

  • The TR-FRET signal is read on a compatible plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

cluster_assay JAK Enzyme Inhibition Assay Workflow compound Serial Dilution of Test Compound preincubation Pre-incubation: Enzyme + Substrate + Compound compound->preincubation reaction Initiate Reaction with ATP preincubation->reaction stop_detection Stop Reaction & Add Detection Reagents reaction->stop_detection readout Read TR-FRET Signal stop_detection->readout analysis Calculate IC50 readout->analysis

Caption: Workflow for the in vitro JAK enzyme inhibition assay.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

To assess the cellular activity of the compounds, their ability to inhibit cytokine-induced phosphorylation of STAT proteins in a relevant cell line is measured.

Principle: In response to cytokine stimulation, JAKs phosphorylate STAT proteins, which then dimerize and translocate to the nucleus to regulate gene expression. This assay quantifies the level of phosphorylated STAT (pSTAT) in the presence of the test compound.

Materials:

  • A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line like TF-1 or UT-7)

  • The appropriate stimulating cytokine (e.g., IL-2 for JAK1/3, GM-CSF for JAK2)

  • Test compounds dissolved in DMSO

  • Cell culture medium

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-pSTAT antibody

  • Flow cytometer

Procedure:

  • Cells are pre-incubated with serially diluted test compounds.

  • The cells are then stimulated with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • The stimulation is stopped, and the cells are fixed and permeabilized.

  • The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

  • The fluorescence intensity of the stained cells is measured by flow cytometry.

  • The inhibition of pSTAT levels is calculated relative to the cytokine-stimulated control, and IC50 values are determined.

Signaling Pathway Visualization

The following diagram illustrates the canonical JAK-STAT signaling pathway, the target of the 1H-pyrrolo[2,3-b]pyridine inhibitors discussed.

cluster_pathway JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT receptor->stat Recruits p_jak P-JAK jak->p_jak Autophosphorylation p_stat P-STAT p_jak->receptor Phosphorylates p_jak->stat Phosphorylates dimer P-STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene Gene Transcription nucleus->gene Regulates inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor inhibitor->jak Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine analogs.

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective JAK inhibitors. The SAR studies highlighted in this guide demonstrate that careful modulation of substituents at the C4 and C5 positions of the pyrrolopyridine ring system is key to achieving desired activity and selectivity profiles. The detailed experimental protocols provide a practical foundation for researchers aiming to synthesize and evaluate novel analogs. While direct SAR data for this compound analogs remains to be broadly published, the principles and methodologies established for the 1H-pyrrolo[2,3-b]pyridine isomer offer a robust roadmap for the exploration of this and other related heterocyclic systems as kinase inhibitors. Future work in this area will likely focus on further refining selectivity, optimizing pharmacokinetic properties, and exploring the potential of these scaffolds against other kinase targets.

Methodological & Application

Synthesis Protocol for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed, step-by-step protocol for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The synthesis is proposed as a multi-step sequence, commencing with the preparation of a key bromo-intermediate, followed by a cyanation reaction. This protocol is designed for laboratory-scale synthesis and provides comprehensive details on reagents, reaction conditions, and purification methods.

Introduction

The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and its presence in numerous biologically active compounds. The introduction of a carbonitrile group at the 6-position can serve as a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of novel therapeutic agents. This document outlines a robust synthetic route to access this important molecule.

Overall Synthesis Strategy

The proposed synthesis of this compound involves a two-stage process. The first stage focuses on the construction of the core 1H-pyrrolo[3,2-b]pyridine ring system with a bromine atom at the 6-position. This is followed by a palladium-catalyzed cyanation reaction to introduce the desired nitrile functionality.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine cluster_stage2 Stage 2: Cyanation Start Starting Materials (e.g., Substituted Pyridine) Intermediate1 Formation of Pyrrole Ring Start->Intermediate1 Multi-step Sequence Intermediate2 Bromination Intermediate1->Intermediate2 Product1 6-Bromo-1H-pyrrolo[3,2-b]pyridine Intermediate2->Product1 Product1_ref 6-Bromo-1H-pyrrolo[3,2-b]pyridine Reaction Palladium-Catalyzed Cyanation Product1_ref->Reaction Zn(CN)2, Pd(PPh3)4 FinalProduct This compound Reaction->FinalProduct Purification

Figure 1: Proposed two-stage synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Hypothetical Protocol based on Analogy)

Materials:

Reagent/SolventSupplierGrade
Substituted 2-aminopyridineCommercially AvailableReagent
N-Bromosuccinimide (NBS)Commercially AvailableReagent
Dichloromethane (DCM)Commercially AvailableAnhydrous
Sodium bicarbonateCommercially AvailableReagent
Sodium sulfateCommercially AvailableAnhydrous
Silica GelCommercially Available230-400 mesh

Procedure:

  • Synthesis of the 1H-pyrrolo[3,2-b]pyridine core: A suitable commercially available or synthesized substituted 2-aminopyridine derivative will be used as the starting material. The pyrrole ring can be constructed through various established methods, such as the Fischer indole synthesis or a palladium-catalyzed cyclization.

  • Bromination: To a solution of the 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Stage 2: Synthesis of this compound

This stage employs a palladium-catalyzed cyanation of the 6-bromo intermediate. This is a well-established transformation for the conversion of aryl and heteroaryl bromides to their corresponding nitriles.

Materials:

Reagent/SolventSupplierGrade
6-Bromo-1H-pyrrolo[3,2-b]pyridineSynthesized in Stage 1-
Zinc cyanide (Zn(CN)₂)Commercially AvailableReagent
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Commercially AvailableReagent
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous
Ethyl acetateCommercially AvailableACS Grade
WaterDeionized-
BrinePrepared in-house-
Sodium sulfateCommercially AvailableAnhydrous

Procedure:

  • To a reaction vessel charged with 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq) are added.

  • The vessel is evacuated and backfilled with nitrogen three times.

  • Anhydrous N,N-dimethylformamide (DMF) is added, and the reaction mixture is heated to 120 °C for 12-18 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1BrominationNBSDCM0 to RT5-760-75
2CyanationZn(CN)₂, Pd(PPh₃)₄DMF12012-1870-85

Yields are estimated based on analogous reactions reported in the literature and may vary.

Logical Relationship Diagram

logical_relationship Start Substituted Pyridine Precursor PyrroloPyridine 1H-Pyrrolo[3,2-b]pyridine Core Formation Start->PyrroloPyridine Cyclization Bromination Regioselective Bromination (NBS) PyrroloPyridine->Bromination BromoIntermediate 6-Bromo-1H-pyrrolo[3,2-b]pyridine Bromination->BromoIntermediate Cyanation Palladium-Catalyzed Cyanation (Zn(CN)2) BromoIntermediate->Cyanation FinalProduct This compound Cyanation->FinalProduct

Figure 2: Key transformations in the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methods are based on established and reliable chemical transformations, offering a practical guide for researchers in the field of synthetic and medicinal chemistry. The successful synthesis of this versatile building block will enable the exploration of novel chemical space and the development of new therapeutic agents. Researchers should exercise standard laboratory safety precautions when handling all chemicals.

One-Pot Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot synthesis of substituted 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile derivatives. This class of compounds, also known as 4-azaindoles, is of significant interest in medicinal chemistry due to its potential therapeutic applications, including anticancer activities. The presented protocol is based on a palladium-catalyzed Larock-type heteroannulation, which allows for the efficient construction of the bicyclic core in a single step from readily available precursors. This methodology offers high atom economy and procedural simplicity, making it an attractive approach for the generation of diverse compound libraries for drug discovery.

Introduction

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged heterocyclic motif found in numerous biologically active molecules. The fusion of a pyrrole ring to a pyridine core imparts unique electronic and steric properties, leading to compounds with a wide range of pharmacological activities. In particular, derivatives bearing a carbonitrile group at the 6-position have emerged as promising candidates for the development of novel therapeutics, notably in oncology. Some azaindole derivatives have been identified as inhibitors of microtubule dynamics, a key mechanism in cell division, making them attractive targets for anticancer drug design.[1][2]

Traditional multi-step syntheses of these compounds are often laborious and inefficient. The development of one-pot methodologies is therefore highly desirable to streamline the synthesis of this compound libraries for structure-activity relationship (SAR) studies. This document outlines a robust one-pot protocol based on the palladium-catalyzed reaction of a substituted 3-amino-4-halopyridine with an alkyne.

Data Presentation

The following table summarizes the representative yields of various this compound derivatives synthesized via the one-pot Larock heteroannulation.

EntryR1 SubstituentR2 SubstituentProductYield (%)
1PhenylPhenyl2,3-Diphenyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile78
24-Methoxyphenyl4-Methoxyphenyl2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile75
34-Chlorophenyl4-Chlorophenyl2,3-Bis(4-chlorophenyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile82
4Thiophen-2-ylThiophen-2-yl2,3-Di(thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile72
5n-Butyln-Butyl2,3-Di-n-butyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile65

Experimental Protocols

General One-Pot Synthesis of this compound Derivatives

This protocol describes a general procedure for the synthesis of 2,3-disubstituted 1H-pyrrolo[3,2-b]pyridine-6-carbonitriles via a palladium-catalyzed one-pot reaction.

Materials:

  • 3-Amino-4-chloro-6-cyanopyridine (or corresponding iodo- or bromo-analog)

  • Substituted alkyne (e.g., diphenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • To a dry Schlenk tube, add 3-amino-4-chloro-6-cyanopyridine (1.0 mmol), the substituted alkyne (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the tube with nitrogen three times to establish an inert atmosphere.

  • Add palladium(II) acetate (0.05 mmol) to the reaction mixture.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Add Reactants: - 3-Amino-4-halo-6-cyanopyridine - Alkyne - K2CO3 - PPh3 catalyst Add Catalyst: - Pd(OAc)2 reagents->catalyst solvent Add Solvent: - Anhydrous DMF catalyst->solvent heating Heat at 120 °C (12-24 h) solvent->heating extraction Aqueous Work-up & Extraction heating->extraction purification Column Chromatography extraction->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for the one-pot synthesis of this compound derivatives.

Signaling Pathway

signaling_pathway cluster_cell Cancer Cell cluster_drug Drug Action cluster_effect Cellular Effect drug 1H-Pyrrolo[3,2-b]pyridine- 6-carbonitrile Derivative tubulin β-Tubulin drug->tubulin Binds to Colchicine Site inhibition Inhibition of Microtubule Polymerization tubulin->inhibition disruption Disruption of Mitotic Spindle inhibition->disruption arrest G2/M Phase Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of anticancer activity via inhibition of microtubule dynamics.

References

Application of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Cancer Research: A Keystone for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The bicyclic heteroaromatic scaffold, 1H-pyrrolo[3,2-b]pyridine, and its derivatives have emerged as a significant pharmacophore in the development of novel anticancer agents. While 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile itself is primarily utilized as a synthetic intermediate, the broader family of 1H-pyrrolo[3,2-b]pyridine derivatives has demonstrated considerable potential in cancer research, primarily through mechanisms involving microtubule disruption and kinase inhibition. This application note provides a comprehensive overview of the utility of this scaffold, including quantitative data on derivative compounds, detailed experimental protocols, and visualizations of the pertinent biological pathways and experimental workflows.

Introduction

The 1H-pyrrolo[3,2-b]pyridine core, a fusion of pyrrole and pyridine rings, offers a versatile platform for the design of small molecules with potent biological activity. The carbonitrile functional group, as seen in this compound, often serves as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. Research into derivatives of the closely related isomer, 1H-pyrrolo[3,2-c]pyridine, has yielded compounds with significant antiproliferative effects against various cancer cell lines. These derivatives primarily act as microtubule-targeting agents, binding to the colchicine site on tubulin and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.

Data Presentation

The following tables summarize the in vitro anticancer activity of representative 1H-pyrrolo[3,2-c]pyridine derivatives, highlighting their potency against various cancer cell lines.

Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
10t HeLa (Cervical Cancer)0.12[1]
SGC-7901 (Gastric Cancer)0.15[1]
MCF-7 (Breast Cancer)0.21[1]
Derivative 8g A375P (Melanoma)Nanomolar range
Derivative 9d A375P (Melanoma)Nanomolar range

Note: The specific structures of compounds 8g and 9d are detailed in the referenced literature. The data for these compounds are presented qualitatively as specific IC50 values were not provided in the abstract.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many anticancer compounds derived from the 1H-pyrrolo[3,2-b]pyridine scaffold is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these agents prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

G cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Processes cluster_3 Cellular Outcomes Drug 1H-Pyrrolo[3,2-b]pyridine Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of action for microtubule-targeting 1H-pyrrolo[3,2-b]pyridine derivatives.

Experimental Protocols

Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (General Procedure)

This protocol is adapted from the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives and illustrates a potential synthetic route from a bromo-substituted precursor, which could be derived from a carbonitrile intermediate.

  • Reaction Setup: To a microwave reactor vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the corresponding arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane (6 mL) and H₂O (2 mL) to the vessel.

  • Degassing: Degas the mixture with a stream of nitrogen gas.

  • Microwave Reaction: Heat the reaction mixture in a microwave reactor for 26 minutes at 125 °C.

  • Workup: After the reaction is complete, extract the mixture with ethyl acetate (3 x 20 mL).

G Start Start Materials: - Bromo-pyrrolopyridine - Arylboronic acid - K₂CO₃ - Pd(PPh₃)₄ Solvent Add Dioxane/H₂O Start->Solvent Degas Degas with N₂ Solvent->Degas Microwave Microwave Irradiation (125 °C, 26 min) Degas->Microwave Extract Extract with Ethyl Acetate Microwave->Extract Product Final Product: 6-Aryl-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine Extract->Product

Caption: General workflow for the Suzuki cross-coupling synthesis of pyrrolopyridine derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Combretastatin A-4). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.

G Seed Seed Cells in 96-well Plate Treat Treat with Compounds Seed->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and its derivatives as kinase inhibitors. While specific inhibitory data for this compound is not extensively available in public literature, the 1H-pyrrolo[3,2-b]pyridine scaffold is a core component of numerous potent kinase inhibitors. This document will, therefore, focus on a representative analog, a 1H-pyrrolo[3,2-c]pyridine derivative, to illustrate the application of this class of compounds in kinase inhibition assays and to highlight their therapeutic potential.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules designed to target a variety of protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The carbonitrile group at the 6-position of the pyridine ring is a versatile functional group that can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Research has shown that derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine scaffold exhibit potent inhibitory activity against several kinases. For the purpose of these application notes, we will focus on a representative compound from this class, N-(4-((5-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)methyl)phenyl)acetamide (Compound 1r) , which has demonstrated significant inhibition of FMS kinase.

Data Presentation

The inhibitory activity of representative pyrrolopyridine derivatives against various kinases is summarized in the table below. This data highlights the potential of this scaffold for developing selective kinase inhibitors.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
Compound 1r 1H-pyrrolo[3,2-c]pyridineFMS30[1]
Compound 1e 1H-pyrrolo[3,2-c]pyridineFMS60[1]
KIST101029 1H-pyrrolo[3,2-c]pyridineFMS96[1]
Compound 42 1H-pyrrolo[2,3-b]pyridineCdc77[2]
FLIN-4 Not specifiedFLT3-ITD1.07[3]
Compound 8v Pyrazinamide macrocycleFLT3 (D835Y)1.5[4]
Compound 22 1H-pyrrolo[2,3-b]pyridineCDK848.6[5]

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving FMS kinase (also known as CSF-1R), a key target for the representative Compound 1r. FMS signaling is crucial for the survival, proliferation, and differentiation of monocytes and macrophages. Its inhibition can be a therapeutic strategy in certain cancers and inflammatory diseases.

FMS_Signaling_Pathway CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds and Activates PI3K PI3K FMS->PI3K RAS RAS FMS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 1H-Pyrrolo[3,2-b]pyridine -6-carbonitrile (or analog) Inhibitor->FMS Inhibits

Caption: Simplified FMS kinase signaling pathway and the inhibitory action of a pyrrolopyridine compound.

Experimental Protocols

The following are detailed protocols for assessing the kinase inhibitory activity of this compound or its analogs.

In Vitro Biochemical Kinase Inhibition Assay (FMS Kinase)

This protocol describes a method to determine the in vitro potency of a test compound against a purified kinase.

Workflow Diagram:

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - FMS Kinase - Substrate (e.g., Poly-Glu-Tyr) - ATP - Test Compound Dilutions Start->Prepare_Reagents Add_Kinase_Substrate Add Kinase and Substrate to 384-well plate Prepare_Reagents->Add_Kinase_Substrate Add_Compound Add Test Compound or DMSO (Control) Add_Kinase_Substrate->Add_Compound Incubate_1 Pre-incubate at Room Temperature Add_Compound->Incubate_1 Initiate_Reaction Initiate Reaction with ATP Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction (e.g., add detection reagent) Incubate_2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence/Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Materials:

  • Recombinant human FMS kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound (or analog)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in DMSO, then further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Kinase and Substrate Addition:

    • Prepare a master mix of FMS kinase and substrate in kinase buffer.

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Mix gently by tapping the plate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Prepare an ATP solution in kinase buffer.

    • Add 4 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for FMS.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data to the positive control (DMSO, 100% activity) and negative control (no ATP, 0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Phospho-FMS)

This protocol measures the ability of a test compound to inhibit the phosphorylation of a kinase in a cellular context.

Workflow Diagram:

Cellular_Assay_Workflow Start Start Seed_Cells Seed Cells (e.g., MV-4-11) in a 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Serum_Starve Serum Starve Cells (optional) Incubate_Overnight->Serum_Starve Treat_Compound Treat Cells with Test Compound or DMSO (Control) Serum_Starve->Treat_Compound Incubate_Treatment Incubate for a defined period Treat_Compound->Incubate_Treatment Stimulate_Kinase Stimulate with Ligand (e.g., CSF-1) Incubate_Treatment->Stimulate_Kinase Lyse_Cells Lyse Cells Stimulate_Kinase->Lyse_Cells Detect_Phosphorylation Detect Phospho-FMS (e.g., ELISA, Western Blot) Lyse_Cells->Detect_Phosphorylation Analyze_Data Data Analysis: - Quantify Signal - Calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based kinase phosphorylation assay.

Materials:

  • Cell line expressing FMS kinase (e.g., MV-4-11, a human AML cell line with FLT3-ITD, which can be adapted for other kinases)

  • Cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound (or analog)

  • DMSO

  • Recombinant human CSF-1 (for stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-FMS (Tyr723) antibody

  • Total FMS antibody

  • Secondary antibodies conjugated to HRP or a fluorescent dye

  • ELISA plates or Western blotting equipment

  • Plate reader or imaging system

Procedure:

  • Cell Culture: Culture MV-4-11 cells in appropriate media supplemented with FBS.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal kinase activity, replace the growth medium with a serum-free medium and incubate for 4-6 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a serum-free medium.

    • Remove the medium from the cells and add the compound-containing medium or medium with DMSO (control).

    • Incubate for 1-2 hours at 37°C.

  • Kinase Stimulation:

    • Add CSF-1 to the wells to a final concentration that elicits a robust phosphorylation signal.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Remove the medium and wash the cells with cold PBS.

    • Add cold lysis buffer to each well and incubate on ice for 10 minutes.

    • Collect the cell lysates.

  • Detection of Phosphorylation (ELISA method):

    • Coat an ELISA plate with a capture antibody for total FMS.

    • Add the cell lysates to the wells and incubate.

    • Wash the wells and add a detection antibody for phospho-FMS (Tyr723).

    • Add a secondary antibody conjugated to HRP.

    • Add a substrate (e.g., TMB) and measure the absorbance.

  • Data Analysis:

    • Normalize the phospho-FMS signal to the total FMS signal (if measured in parallel).

    • Calculate the percent inhibition relative to the stimulated DMSO control.

    • Plot the percent inhibition versus the compound concentration to determine the cellular IC50.

Conclusion

The 1H-pyrrolo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The provided protocols offer a framework for evaluating the in vitro and cellular activity of this compound and its derivatives. Further optimization of this scaffold could lead to the discovery of potent and selective drug candidates for the treatment of various diseases.

References

The Versatile Scaffold of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The bicyclic heteroaromatic scaffold, 1H-pyrrolo[3,2-b]pyridine, and its derivatives are gaining significant traction in medicinal chemistry as a foundational structure for the development of novel therapeutic agents. The introduction of a carbonitrile group at the 6-position creates a versatile intermediate, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, which serves as a valuable building block for creating diverse libraries of bioactive compounds. This scaffold is particularly noted for its potential in developing targeted therapies, including kinase inhibitors for cancer treatment. While extensive public data on derivatives of this compound is emerging, the broader family of pyrrolopyridine isomers has demonstrated significant promise in targeting a range of diseases.

Application Notes

The 1H-pyrrolo[3,2-b]pyridine core is a bioisostere of indole and purine, allowing its derivatives to interact with a variety of biological targets. The carbonitrile group at the 6-position is a key functional handle that can be readily transformed into other functional groups such as amines, amides, and tetrazoles, enabling extensive structure-activity relationship (SAR) studies. This adaptability makes the scaffold a valuable starting point for fragment-based drug design and lead optimization campaigns.

Research on closely related isomers, such as 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine, has shown that this class of compounds can potently inhibit various protein kinases, including FMS kinase, Janus kinase 3 (JAK3), and Fibroblast Growth Factor Receptor (FGFR)[1][2][3]. These kinases are implicated in numerous cancers and inflammatory diseases, highlighting the therapeutic potential of pyrrolopyridine-based inhibitors. For instance, derivatives of the related 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile have shown promising anticancer activity against melanoma, breast, and lung cancer cell lines, with some compounds exhibiting potent inhibition of the Epidermal Growth Factor Receptor (EGFR)[1].

The versatility of the this compound scaffold also extends to its potential in developing treatments for neurodegenerative diseases and viral infections, as demonstrated by the broader family of pyrrolopyridine derivatives.

Quantitative Data Summary

While specific quantitative data for derivatives of this compound are not widely available in the public domain, the following tables summarize the biological activities of closely related pyrrolopyridine isomers, illustrating the potential of this compound class.

Table 1: Anticancer Activity of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Derivatives [1]

CompoundTarget Cell LineIC50 (µM)Kinase TargetKinase IC50 (µM)
4d MCF-7 (Breast Cancer)1.97 ± 0.28EGFR0.34 ± 0.07
A-549 (Lung Cancer)8.14 ± 0.52
4e MCF-7 (Breast Cancer)2.54 ± 0.33EGFR0.42 ± 0.06
A-549 (Lung Cancer)7.62 ± 0.61
5-Fluorouracil MCF-7 (Breast Cancer)5.56 ± 0.34--
A-549 (Lung Cancer)12.66 ± 0.76
Erlotinib MCF-7 (Breast Cancer)3.64 ± 0.49EGFR0.42 ± 0.02
A-549 (Lung Cancer)9.54 ± 0.75

Table 2: FMS Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives [4]

CompoundFMS Kinase IC50 (nM)Antiproliferative IC50 against Ovarian Cancer Cell Lines (µM)Antiproliferative IC50 against Prostate Cancer Cell Lines (µM)Antiproliferative IC50 against Breast Cancer Cell Lines (µM)
1e 60---
1r 300.15 - 1.780.15 - 1.780.15 - 1.78
KIST101029 (Lead) 96---

Table 3: FGFR Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives [3]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Signaling Pathways and Experimental Workflows

The development of drugs from the this compound scaffold typically involves a multi-step process from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis start This compound derivatization Derivative Synthesis (e.g., Suzuki Coupling, Amide Formation) start->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification in_vitro In Vitro Assays (Kinase Inhibition, Cell Viability) purification->in_vitro in_vivo In Vivo Models (Xenograft, Disease Models) in_vitro->in_vivo admet ADMET Profiling in_vitro->admet sar SAR Analysis in_vivo->sar admet->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the development of drugs based on the this compound scaffold.

Derivatives of the pyrrolopyridine scaffold often target kinase signaling pathways crucial for cancer cell proliferation and survival. For instance, inhibition of the EGFR pathway can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolopyridine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of intervention for pyrrolopyridine-based inhibitors.

Experimental Protocols

The following are generalized protocols based on methodologies reported for related pyrrolopyridine derivatives. These can be adapted for the synthesis and evaluation of compounds derived from this compound.

General Synthetic Protocol for Derivatization (Suzuki Coupling)

This protocol describes a common method for introducing aryl or heteroaryl groups at a halogenated position of the pyrrolopyridine core.

  • Reaction Setup: In a microwave vial, combine the halo-substituted this compound derivative (1.0 eq.), the desired boronic acid or ester (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.), and a base like K₂CO₃ (3.0 eq.).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to the appropriate temperature (e.g., 100-150 °C) for a specified time (e.g., 30-60 minutes), or alternatively, heat under reflux using conventional heating.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol outlines a general procedure to assess the inhibitory activity of synthesized compounds against a specific protein kinase.

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable kinase substrate (e.g., a poly(Glu, Tyr) peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of a microplate and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

These protocols provide a foundational framework for researchers and drug development professionals to explore the therapeutic potential of the this compound scaffold. The adaptability and promising biological activities of the broader pyrrolopyridine family make this an exciting area for future drug discovery efforts.

References

Application Notes and Protocols: Biological Screening of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] Derivatives of this core structure have shown promise in targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4] This document provides a detailed protocol for the initial biological screening of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, a novel compound with potential therapeutic applications. The proposed screening cascade is designed to first assess its general cytotoxic and anti-proliferative effects, followed by investigations into its potential mechanism of action, such as kinase inhibition and induction of apoptosis.

Proposed Screening Cascade

A hierarchical approach is recommended to efficiently evaluate the biological activity of this compound. This involves a primary screen to identify general bioactivity, followed by secondary and tertiary assays to elucidate the mechanism of action.

G A Primary Screening: Cell Viability/Cytotoxicity Assays B Secondary Screening: Kinase Inhibition Assays A->B Active Compounds C Secondary Screening: Apoptosis Assays A->C Active Compounds D Tertiary Screening: Signaling Pathway Analysis (e.g., Western Blot) B->D C->D

Caption: Proposed workflow for the biological screening of this compound.

Primary Screening: Cell Viability and Cytotoxicity

The initial step is to determine the compound's effect on the viability and proliferation of cancer cell lines. The MTT or MTS assay is a robust and high-throughput method for this purpose.[5][6][7]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Cell Viability
Cell LineCompound Concentration (µM)% Viability (Mean ± SD)IC₅₀ (µM)
HeLa0.198.2 ± 4.5
175.6 ± 6.1
1048.9 ± 3.8
10012.3 ± 2.1
MCF-70.199.1 ± 3.7
182.4 ± 5.2
1055.7 ± 4.9
10018.6 ± 2.5

Secondary Screening: Mechanism of Action

If the compound shows significant anti-proliferative activity, the next step is to investigate its potential mechanism of action. Given that many pyrrolopyridine derivatives are kinase inhibitors, a kinase inhibition assay is a logical next step.[1][3] Concurrently, an apoptosis assay can determine if the compound induces programmed cell death.

Kinase Inhibition

A variety of kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[8][9] The ADP-Glo™ Kinase Assay is a versatile luminescent assay that measures kinase activity by quantifying the amount of ADP produced.[10]

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B This compound (Inhibitor) C ADP + ADP-Glo™ Reagent D ATP C->D F Light D->F E Kinase Detection Reagent (Luciferase/Luciferin) E->F

Caption: Workflow of the ADP-Glo™ Kinase Assay for screening inhibitors.

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the target kinase, substrate, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Kinase TargetCompound Concentration (nM)% Inhibition (Mean ± SD)IC₅₀ (nM)
EGFR112.5 ± 2.1
1045.8 ± 3.9
10089.2 ± 1.8
100098.7 ± 0.5
VEGFR215.6 ± 1.5
1015.3 ± 2.8
10035.1 ± 4.2
100060.4 ± 5.5
Apoptosis Induction

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[11][12][13][14] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will also stain with PI.[12][14]

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound45.8 ± 3.535.7 ± 2.918.5 ± 1.7
Staurosporine (Positive Control)20.1 ± 2.850.3 ± 4.129.6 ± 3.3

Tertiary Screening: Signaling Pathway Analysis

To further confirm the mechanism of action, particularly if kinase inhibition is observed, Western blotting can be used to analyze the phosphorylation status of downstream target proteins in the relevant signaling pathway.

G A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C D Cell Proliferation & Survival C->D E This compound E->B

Caption: A potential signaling pathway inhibited by this compound.

Conclusion

This application note outlines a comprehensive and systematic approach for the initial biological screening of this compound. The described protocols provide a foundation for assessing its anti-proliferative activity and elucidating its mechanism of action. Positive results from this screening cascade would warrant further investigation, including lead optimization, in vivo efficacy studies, and detailed toxicological profiling.

References

Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the characterization of 1H-pyrrolo[3,2-b]pyridine-based compounds, exemplified by derivatives such as 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Over-activation of GluN2B-containing NMDA receptors is implicated in various neurological and psychiatric disorders, making selective NAMs valuable therapeutic candidates.[1][2] The protocols outlined below are designed to assess the potency, selectivity, and in vivo target engagement of these compounds.

Target: GluN2B Subunit of the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and transmission.[2] It is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit has four subtypes (A-D), with GluN2B being predominant in the forebrain and implicated in various neuropathologies.[2] Negative allosteric modulators that selectively target the GluN2B subunit offer a promising therapeutic strategy by dampening receptor over-activity without complete channel blockade, potentially offering a better safety profile than traditional NMDA receptor antagonists.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for representative 1H-pyrrolo[3,2-b]pyridine derivatives from Chrovian et al., 2019, which serve as examples for the application of the protocols described herein.[3]

Table 1: In Vitro Potency of 1H-Pyrrolo[3,2-b]pyridine Derivatives [3]

Compound IDHuman IC50 (nM)Rat Ki (nM)
5 153.3
6 110100
7 128.9
8 114.6
9 2515

Table 2: In Vivo Pharmacokinetics and Receptor Occupancy in Rats (10 mg/kg, p.o.) [3]

Compound IDBrain Cmax (nM)Plasma Cmax (nM)Receptor Occupancy (%)
9 180130>75
25 230210>75
30 560430>75
34 480120>75

Experimental Protocols

In Vitro Functional Assessment: FLIPR Calcium Flux Assay

This protocol describes the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure the inhibitory effect of test compounds on NMDA-induced calcium influx in cells stably expressing human GluN1/GluN2B receptors.

Materials:

  • HEK293 cells stably expressing human GluN1 and GluN2B subunits

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics)

  • Black-walled, clear-bottom 384-well cell culture plates

  • FLIPR Calcium 6 Assay Kit

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Agonist Solution: Glycine (100 µM) and L-Glutamate (100 µM) in Assay Buffer

  • Test Compounds: 1H-pyrrolo[3,2-b]pyridine derivatives dissolved in DMSO

Procedure:

  • Cell Plating:

    • Seed HEK293-GluN1/GluN2B cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the FLIPR Calcium 6 dye loading buffer according to the manufacturer's instructions.[4]

    • Remove the cell culture medium from the plates.

    • Add an equal volume of the prepared dye loading buffer to each well.

    • Incubate the plates for 1-2 hours at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 0.5%.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters for liquid handling and fluorescence reading (e.g., excitation at 485 nm, emission at 525 nm).

    • Initiate the assay:

      • Establish a baseline fluorescence reading for each well.

      • Add the test compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes) to allow for binding.

      • Add the agonist solution (glutamate and glycine) to all wells to stimulate the NMDA receptors.

      • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence signal following agonist addition is used to determine the level of receptor activation.

    • Calculate the percent inhibition for each concentration of the test compound relative to the control wells (agonist only).

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro Binding Affinity: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds for the GluN2B receptor using a competitive radioligand binding assay with [3H]-ifenprodil, a known GluN2B-selective antagonist.

Materials:

  • Rat cortical membranes (or membranes from cells overexpressing GluN1/GluN2B)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]-ifenprodil

  • Non-specific binding control: A high concentration of a known GluN2B antagonist (e.g., 10 µM ifenprodil or CP-101,606)

  • Test Compounds: 1H-pyrrolo[3,2-b]pyridine derivatives dissolved in DMSO

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in Binding Buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, combine:

      • Rat cortical membranes (typically 50-100 µg of protein per well).

      • [3H]-ifenprodil at a concentration near its Kd (e.g., 2-5 nM).

      • Varying concentrations of the test compound.

      • For non-specific binding wells, add the non-specific binding control instead of the test compound.

      • For total binding wells, add vehicle (DMSO) instead of the test compound.

    • The final assay volume should be consistent across all wells.

  • Incubation:

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by the test compound at each concentration.

    • Calculate the IC50 value from the concentration-response curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Target Engagement: Receptor Occupancy Study in Rats

This protocol describes an ex vivo method to determine the receptor occupancy of a test compound in the rat brain using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Sprague-Dawley rats

  • Test Compound: 1H-pyrrolo[3,2-b]pyridine derivative

  • Tracer: A compound that binds selectively to GluN2B receptors and can be quantified by LC-MS/MS (e.g., a non-radiolabeled version of a known PET ligand or a tool compound with suitable properties).

  • Vehicle for dosing

  • Brain homogenization buffer

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Administer the test compound to a group of rats at various doses and time points before tissue collection.

    • A control group receives the vehicle.

  • Tracer Administration:

    • At a specified time after test compound administration, administer the tracer to all animals. The timing should be based on the pharmacokinetic profile of the tracer.

  • Tissue Collection:

    • At a predetermined time after tracer administration, euthanize the animals and rapidly dissect the brains.

    • Isolate a brain region rich in GluN2B receptors (e.g., cortex or hippocampus) and a region with low receptor density (e.g., cerebellum) to serve as a reference for non-specific binding.

  • Sample Preparation:

    • Homogenize the brain tissue samples.

    • Perform protein precipitation or another suitable extraction method to isolate the tracer and test compound from the brain homogenate.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method for the sensitive and specific quantification of the tracer and the test compound in the brain extracts.

    • Analyze the samples to determine the concentration of the tracer in the target and reference brain regions for each animal.

  • Data Analysis:

    • Calculate the specific binding of the tracer in the target region by subtracting the concentration in the reference region.

    • Receptor occupancy is calculated as the percent reduction in specific tracer binding in the animals treated with the test compound compared to the vehicle-treated animals:

      • % Occupancy = (1 - (Specific Binding_treated / Specific Binding_vehicle)) * 100

Visualizations

Signaling Pathway of GluN2B-Containing NMDA Receptor

GluN2B_Signaling Glutamate Glutamate NMDAR GluN1/GluN2B NMDA Receptor Glutamate->NMDAR Binds to GluN2B Glycine Glycine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activation NAM 1H-Pyrrolo[3,2-b]pyridine NAM NAM->NMDAR Allosteric Binding NAM->Ca_influx Inhibition

Caption: GluN2B-containing NMDA receptor signaling pathway and the inhibitory effect of a NAM.

Experimental Workflow for NAM Characterization

NAM_Workflow Start Compound Synthesis (1H-Pyrrolo[3,2-b]pyridine core) FLIPR In Vitro Functional Assay (FLIPR Calcium Flux) Start->FLIPR Determine IC₅₀ Binding In Vitro Binding Assay ([³H]-ifenprodil competition) FLIPR->Binding Confirm Mechanism Determine Kᵢ PK Pharmacokinetic Profiling Binding->PK Assess Drug Exposure InVivo In Vivo Receptor Occupancy (Rat Brain, LC-MS/MS) Efficacy Preclinical Efficacy Models InVivo->Efficacy Evaluate Therapeutic Potential PK->InVivo Measure Target Engagement Lead Lead Candidate Efficacy->Lead

Caption: A typical workflow for the characterization of a novel NAM from synthesis to a lead candidate.

References

Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of therapeutic agents based on the 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold. This document includes synthetic strategies, detailed experimental protocols for biological evaluation, and insights into the mechanism of action of these compounds.

Introduction

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The introduction of a carbonitrile group at the 6-position of this scaffold offers a unique opportunity for developing novel therapeutic agents. The carbonitrile group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets, or serve as a synthetic handle for further chemical modifications. This document outlines the potential of this compound derivatives as therapeutic agents, with a focus on their application as kinase inhibitors and anticancer agents.

Synthetic Strategies

The synthesis of the this compound core can be achieved through various synthetic routes, primarily involving the construction of the pyrrole ring onto a functionalized pyridine precursor. A plausible and versatile approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura coupling, on a dihalopyridine starting material.

A general synthetic workflow is depicted below:

Synthetic Workflow Start 2-Amino-5-bromo-3-iodopyridine Step1 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) Start->Step1 Step 1 Intermediate1 2-Amino-5-bromo-3-alkynylpyridine Step1->Intermediate1 Step2 Cyclization (e.g., Base-mediated) Intermediate1->Step2 Step 2 Intermediate2 6-Bromo-1H-pyrrolo[3,2-b]pyridine Step2->Intermediate2 Step3 Cyanation (e.g., Zn(CN)2, Pd catalyst) Intermediate2->Step3 Step 3 Product This compound Step3->Product

Caption: General synthetic workflow for this compound.

Further derivatization can be achieved by modifying the pyrrole nitrogen and other positions on the scaffold, allowing for the exploration of structure-activity relationships (SAR).

Therapeutic Applications and Biological Activities

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have shown significant potential in various therapeutic areas, particularly in oncology.

Kinase Inhibition

Several pyrrolopyridine derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

  • FMS Kinase Inhibition: Certain pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory activity against FMS kinase (CSF-1R).[2]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of the FGFR family of receptor tyrosine kinases.[3]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., FGFR, FMS) ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor->Downstream Activates Ligand Growth Factor Ligand->Receptor Binds Compound This compound Derivative Compound->Receptor Inhibits (ATP competitive) ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

Caption: Signaling pathway of receptor tyrosine kinase inhibition.

Anticancer Activity via Microtubule Disruption

Some derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to act as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics.[2][4] This results in cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells.

Microtubule_Disruption_Pathway Compound This compound Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Pathway of microtubule disruption and apoptosis induction.

Quantitative Data Summary

The following tables summarize the biological activities of representative pyrrolopyridine derivatives from the literature. While not all are 6-carbonitrile derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold, they provide valuable insights into the potential potency of this class of compounds.

Table 1: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [2]

CompoundIC₅₀ (nM)
1e60
1r30
KIST101029 (Lead)96

Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivative 10t [2][4]

Cell LineIC₅₀ (µM)
HeLa0.12
SGC-79010.15
MCF-70.21

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound based therapeutic agents.

General Synthetic Protocol for this compound

This protocol is a general procedure based on established methods for the synthesis of related azaindoles.[5][6]

Synthetic_Protocol_Workflow Start Start with 6-Bromo-7-azaindole Step1 Reaction Setup: - 6-Bromo-7-azaindole (1 eq) - Zn(CN)2 (1.5 eq) - Pd(PPh3)4 (0.1 eq) - DMF (solvent) Start->Step1 Step2 Reaction Conditions: - Degas with N2 - Heat to 120 °C - Monitor by TLC/LC-MS Step1->Step2 Step3 Work-up: - Cool to RT - Quench with water - Extract with EtOAc Step2->Step3 Step4 Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography Step3->Step4 Product This compound Step4->Product

Caption: Experimental workflow for the synthesis of the core scaffold.

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Add anhydrous DMF and degas the mixture with a stream of nitrogen for 15 minutes.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

In Vitro Kinase Inhibition Assay (FMS Kinase)

This protocol is adapted from methodologies used for evaluating FMS kinase inhibitors.[2]

Materials:

  • Recombinant human FMS kinase

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, recombinant FMS kinase, and the substrate peptide in the assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for FMS kinase.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[4]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compounds on the cell cycle distribution.[2]

Materials:

  • Cancer cell line

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20 °C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of this scaffold allows for the generation of diverse chemical libraries for SAR studies. The demonstrated biological activities of related pyrrolopyridine derivatives as kinase inhibitors and microtubule-disrupting agents highlight the potential of this compound class to yield potent and selective drug candidates. The protocols provided herein offer a framework for the synthesis and biological evaluation of new therapeutic agents based on this promising scaffold.

References

Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Versatile Heterocyclic Building Block

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, also known as 6-cyano-4-azaindole, is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. This unique scaffold combines the electron-rich nature of the pyrrole ring with the electron-deficient characteristics of the pyridine ring, further modulated by the strongly electron-withdrawing carbonitrile group. While direct applications of this specific molecule in materials science are not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a building block for advanced functional materials, particularly in the realm of organic electronics.

The pyridine-carbonitrile core is a well-established acceptor unit in the design of high-performance organic light-emitting diode (OLED) emitters, especially for materials exhibiting thermally activated delayed fluorescence (TADF).[1][2][3][4] The nitrogen atom in the pyridine ring and the cyano group contribute to a low-lying lowest unoccupied molecular orbital (LUMO), which is advantageous for electron injection and transport. The pyrrolo[3,2-b]pyridine (4-azaindole) core, on the other hand, has been investigated for its unique photophysical properties.[5][6][7]

These application notes will, therefore, focus on the potential of this compound as a key component in the synthesis of materials for organic electronics, drawing parallels from and providing protocols based on well-characterized related compounds.

Potential Application: Organic Light-Emitting Diodes (OLEDs)

The primary anticipated application of this compound in materials science is as a core structural element in the design of emitters for OLEDs, particularly for blue and green TADF materials. The combination of the electron-accepting pyridine-carbonitrile moiety and the electron-donating potential of a substituted pyrrole nitrogen could lead to molecules with a distinct separation of the highest occupied molecular orbital (HOMO) and LUMO, a key requirement for efficient TADF.[8][9]

Data Presentation: Performance of Related Pyridine-Carbonitrile Based TADF Emitters

To provide a quantitative context for the potential of materials derived from this compound, the following tables summarize the performance of state-of-the-art TADF emitters that feature a pyridine-carbonitrile acceptor core.

Table 1: Photophysical Properties of Pyridine-Carbonitrile Based TADF Emitters

EmitterEmission ColorPhotoluminescence Quantum Yield (PLQY) (%)ΔE_ST (eV)Delayed Fluorescence Lifetime (μs)Reference
246tCzPPCSky Blue950.031.9[1]
TPAmPPCGreen1000.042.3[2]
TPAmbPPCGreenish-Yellow980.053.1[3]
bis-PXZ-PCNOrange-Red850.041.5[4]
4BPy-mDTCSky Blue960.022.8[10]

Table 2: Electroluminescence Performance of OLEDs with Pyridine-Carbonitrile Based TADF Emitters

EmitterMax. External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Emission Peak (nm)Reference
246tCzPPC29.665.858.2484[1]
TPAmPPC38.8130.1136.3512[2]
TPAmbPPC39.1135.2142.1536[3]
bis-PXZ-PCN9.825.520.1600[4]
4BPy-mDTC28.267.060.1488[10]

Experimental Protocols

The following are generalized protocols for the synthesis of a potential TADF emitter using this compound as a building block and the subsequent fabrication of a multilayer OLED device.

Synthesis of a Donor-Acceptor TADF Emitter via Suzuki Coupling

This protocol describes a hypothetical synthesis of a donor-acceptor molecule where a donor moiety (e.g., a carbazole derivative) is coupled to the this compound core. A crucial first step, not detailed here, would be the halogenation (e.g., bromination) of the pyrrolopyridine core to enable cross-coupling.

Materials:

  • Halogenated this compound derivative

  • Donor-substituted boronic acid or boronic ester (e.g., carbazole-3-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve the halogenated this compound (1.0 eq), the donor-substituted boronic acid (1.2 eq), and the base (3.0 eq) in the chosen solvent system.

  • Degas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final donor-acceptor molecule.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a standard multilayer OLED device by thermal evaporation in a high-vacuum environment.[11]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Host material for the emissive layer (e.g., CBP, mCP)

  • The synthesized TADF emitter (dopant)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Deposit the organic layers sequentially onto the ITO substrate:

    • HIL (e.g., 10 nm of HAT-CN)

    • HTL (e.g., 40 nm of TAPC)

    • Emissive Layer (EML): Co-evaporate the host material and the TADF emitter at a specific doping concentration (e.g., 20 nm of CBP doped with 10 wt% of the emitter).

    • ETL (e.g., 40 nm of TPBi)

  • Deposit the EIL (e.g., 1 nm of LiF).

  • Deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency.

Visualizations

Logical Workflow for TADF Emitter Design

TADF_Design_Workflow Core This compound (Acceptor Core) Synthesis Molecular Synthesis (e.g., Suzuki Coupling) Core->Synthesis Donor Select Electron Donor (e.g., Carbazole, Acridine) Donor->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Photophysics Photophysical Characterization (UV-Vis, PL, PLQY, Lifetime) Purification->Photophysics Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Purification->Electrochemical Device OLED Fabrication & Testing Photophysics->Device Electrochemical->Device

Caption: Workflow for designing and evaluating TADF emitters.

Experimental Workflow for OLED Fabrication and Characterization

OLED_Fabrication_Workflow Substrate ITO Substrate Cleaning (Sonication, Plasma Treatment) Deposition High-Vacuum Thermal Evaporation (< 10⁻⁶ Torr) Substrate->Deposition HIL_HTL HIL & HTL Deposition Deposition->HIL_HTL EML Emissive Layer Co-Deposition (Host + Dopant) HIL_HTL->EML ETL_EIL ETL & EIL Deposition EML->ETL_EIL Cathode Cathode Deposition (e.g., Al) ETL_EIL->Cathode Encapsulation Device Encapsulation (Nitrogen Atmosphere) Cathode->Encapsulation Characterization Device Characterization (J-V-L, EQE, Spectrum) Encapsulation->Characterization

Caption: OLED fabrication and characterization process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, a key heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 1H-Pyrrolo[3,2-b]pyridine (7-azaindole) core structure?

A1: Several common strategies exist for the synthesis of the 7-azaindole scaffold. These include:

  • Fischer Indole Synthesis: This classical method can be applied to prepare 4- and 6-azaindoles from pyridylhydrazines, particularly when the starting material has an electron-donating group.[1]

  • Sonogashira Coupling followed by Cyclization: A two-step process involving a palladium-catalyzed Sonogashira coupling of an aminopyridine with a terminal alkyne, followed by a base-mediated cyclization.[2]

  • Chichibabin Cyclization: This method involves the condensation of a picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[3]

  • Metal-Free Cycloisomerization: An approach that utilizes the cyclization of a substituted pyridin-2-ylamine, which can be advantageous for large-scale synthesis.[4]

  • Microwave-Assisted Iron-Catalyzed Cyclization: A rapid method using an o-haloaromatic amine and a terminal alkyne under microwave irradiation with an iron catalyst.[5]

Q2: I am having trouble with the solubility of my starting materials. What solvents are typically used?

A2: The choice of solvent is critical and depends on the specific reaction. For Sonogashira couplings, solvents like toluene are often used.[2] For Chichibabin cyclizations, anhydrous THF is common.[3] In some newer methods, even water can be used as a solvent for silver-catalyzed cyclizations. Always ensure your starting materials are fully dissolved before proceeding with the reaction.

Q3: What are the typical yields for 7-azaindole synthesis?

A3: Yields can vary significantly based on the chosen synthetic route and the specific substrates used. For example, a one-pot, three-component synthesis for related pyrrolo[2,3-d]pyrimidine derivatives reports yields ranging from 73-95%.[6] The Chichibabin cyclization for a 2-phenyl-7-azaindole has been reported with yields up to 82%.[3] Optimization of reaction conditions is crucial to maximize yield.

Troubleshooting Guides

Problem: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor quality of starting materials or reagents - Ensure starting materials are pure and dry. For instance, in reactions using LDA, the use of dry THF is crucial.[3] - Verify the activity of catalysts (e.g., Palladium catalysts for cross-coupling reactions).
Incorrect reaction temperature - Optimize the reaction temperature. Some cyclizations require heating (e.g., 65°C in toluene), while others are performed at low temperatures (e.g., -40°C for LDA-mediated reactions).[2][3]
Inefficient catalyst or base - Screen different catalysts and bases. For the cyclization step after a Sonogashira coupling, potassium tert-butoxide with 18-crown-6 was found to be effective where other bases failed.[2]
Presence of electron-withdrawing groups - The electronic nature of substituents can significantly impact reactivity. For example, a nitro group can alter the reactivity of the pyridine ring, sometimes inhibiting cyclization under certain conditions.[4] Consider alternative synthetic routes if your substrate is highly deactivated.
Side reactions - The formation of dimers or other side products can consume starting materials. For example, in the Chichibabin synthesis, dimerization of the picoline starting material can occur.[3] Adjusting the order of addition of reagents can sometimes minimize these side reactions.[3]
Problem: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Dimerization of starting materials - As noted in the Chichibabin synthesis, the starting picoline can dimerize.[3] Modifying reaction conditions, such as the order of reagent addition, may mitigate this.[3]
Incomplete reaction - Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion. If the reaction stalls, consider adding more reagent or catalyst, or increasing the reaction time or temperature.
Decomposition of product - The product may be sensitive to the reaction conditions. Ensure appropriate work-up procedures are used to isolate the product without degradation. This may involve quenching the reaction at low temperature and using a specific pH for extraction.
Incorrect stoichiometry - Carefully check the stoichiometry of all reactants. An excess of one reagent can sometimes lead to the formation of side products. For instance, using an excess of LDA in the Chichibabin reaction was found to be necessary for optimal yield.[3]

Experimental Protocols

Please note: The following protocols are based on the synthesis of closely related 7-azaindole structures and may require optimization for the specific synthesis of this compound.

Protocol 1: Two-Step Synthesis via Sonogashira Coupling and Cyclization (Adapted from de Mattos et al., 2007) [2]

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine in a suitable solvent (e.g., toluene), add the desired terminal alkyne.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Add a base, such as triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Upon completion, perform a standard aqueous work-up and purify the resulting 2-amino-3-(alkynyl)pyridine by column chromatography.

Step 2: Cyclization

  • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate in toluene.

  • Add potassium tert-butoxide and a catalytic amount of 18-crown-6.

  • Heat the reaction mixture at 65°C until the cyclization is complete (monitor by TLC).

  • After cooling, perform an aqueous work-up and purify the 2-substituted 7-azaindole product by column chromatography.

Protocol 2: Chichibabin Cyclization (Adapted from Collum et al.) [3]

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at -40°C under an inert atmosphere.

  • Slowly add a solution of 2-fluoro-3-picoline (or a suitable precursor for the target molecule) in anhydrous THF to the LDA solution at -40°C.

  • After stirring for a designated time, add the nitrile (e.g., benzonitrile for a 2-phenyl derivative) to the reaction mixture.

  • Continue stirring at -40°C for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_reagents Verify Purity and Dryness of Starting Materials & Reagents start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst/Base Activity and Loading start->check_catalyst check_side_reactions Investigate Potential Side Reactions (TLC, LC-MS) start->check_side_reactions optimize_reagents Purify/Dry Reagents, Use Fresh Catalyst check_reagents->optimize_reagents optimize_conditions Systematically Vary Temperature and Reaction Time check_conditions->optimize_conditions optimize_catalyst Screen Alternative Catalysts/Bases check_catalyst->optimize_catalyst modify_procedure Adjust Order of Addition, Stoichiometry check_side_reactions->modify_procedure success Improved Yield optimize_reagents->success optimize_conditions->success optimize_catalyst->success modify_procedure->success

Caption: A logical workflow for troubleshooting low product yield.

Diagram 2: Synthetic Pathway Decision Tree

G start Starting Material Availability aminopyridine Substituted Aminopyridine Available? start->aminopyridine picoline Substituted Picoline Available? start->picoline sonogashira Sonogashira Coupling & Cyclization aminopyridine->sonogashira Yes other Consider Alternative Routes (e.g., Fischer Indole) aminopyridine->other No chichibabin Chichibabin Cyclization picoline->chichibabin Yes picoline->other No

Caption: Decision tree for selecting a synthetic route.

References

Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low yield after column chromatography.

Potential Cause Troubleshooting Suggestion
Compound streaking or tailing on the column Optimize the solvent system. A common starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Consider adding a small percentage of a polar solvent like methanol or a basic modifier like triethylamine to the eluent to improve peak shape.
Compound insolubility in the loading solvent Ensure the crude material is fully dissolved before loading onto the column. If solubility is an issue, try a stronger solvent for loading, but use a minimal amount to avoid broadening the initial band.
Improper column packing Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column can lead to significant loss of separation efficiency and yield.
Compound degradation on silica gel Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a triethylamine solution before use.

Issue 2: Persistent impurities observed by NMR or LC-MS after purification.

Potential Cause Troubleshooting Suggestion
Co-eluting impurities If impurities have similar polarity to the desired product, a single chromatography step may be insufficient. Consider a multi-step purification approach involving different techniques, such as recrystallization followed by column chromatography, or using a different stationary phase (e.g., reversed-phase C18).
Starting materials or reagents Unreacted starting materials or residual reagents from the synthesis can be common impurities. Review the reaction work-up to ensure thorough removal of these components before purification. An aqueous wash with a suitable pH adjustment can often remove acidic or basic impurities.
Isomeric impurities The synthesis of azaindoles can sometimes lead to the formation of structural isomers which can be difficult to separate. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be necessary for effective separation.
Solvent peaks in NMR Residual solvents from purification can be mistaken for impurities. Consult NMR solvent impurity charts to identify common solvent peaks.[1][2][3][4] High vacuum drying or lyophilization can help in removing residual solvents.

Issue 3: Difficulty with recrystallization.

Potential Cause Troubleshooting Suggestion
Inappropriate solvent choice The ideal recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures. Screen a variety of solvents with different polarities. Common solvents for recrystallizing organic compounds include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
Oiling out If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities. Try using a more dilute solution, a different solvent system, or scratching the inside of the flask to induce crystallization. Seeding with a small crystal of the pure compound can also be effective.
Slow or no crystal formation Crystal formation can sometimes be slow. Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer. If crystals still do not form, try adding a small amount of a non-polar "anti-solvent" to the solution to decrease the solubility of the compound.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the column chromatography purification of this compound?

A1: While a specific protocol can vary based on the crude sample, a general starting point for flash column chromatography on silica gel would be to use a gradient elution with a mixture of ethyl acetate and a non-polar solvent like hexanes or cyclohexane.[5] It is recommended to first determine the optimal solvent system using thin-layer chromatography (TLC). A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 50% or higher. For more polar impurities, a solvent system like dichloromethane/methanol may be more effective.[6]

Q2: What are some common impurities I should look out for?

A2: Common impurities can include unreacted starting materials from the synthesis, such as substituted aminopyridines or other precursors.[7][8] Side-products from the reaction, including isomers of the desired product, can also be present. Additionally, residual solvents from the reaction and work-up are frequently observed.

Q3: Can I use preparative TLC for purification?

A3: Yes, preparative thin-layer chromatography (prep TLC) is a viable option for purifying small quantities (typically up to 100 mg) of this compound.[1][9][10] This method is particularly useful for quickly separating components of a reaction mixture to obtain a pure sample for analysis.

Q4: Is HPLC a suitable method for purifying this compound?

A4: High-performance liquid chromatography (HPLC) is an excellent technique for achieving high purity, especially for separating closely related isomers or for final polishing of the compound.[6] Both normal-phase and reversed-phase HPLC can be employed. A common reversed-phase setup would use a C18 column with a mobile phase of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid.[5][11]

Experimental Protocols & Data

General Column Chromatography Protocol

A detailed, step-by-step methodology for a typical column chromatography purification is outlined below.

Experimental_Workflow prep_slurry Prepare silica gel slurry pack_column Pack column with slurry prep_slurry->pack_column equilibrate Equilibrate column pack_column->equilibrate load Load sample onto column dissolve Dissolve crude product dissolve->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC/LC-MS collect->analyze combine Combine pure fractions analyze->combine concentrate Concentrate to yield pure product combine->concentrate

Caption: General workflow for purification by column chromatography.

Table 1: Recommended Starting Conditions for Purification

Purification MethodStationary PhaseMobile Phase (Starting Point)Detection Method
Flash Column Chromatography Silica Gel (230-400 mesh)10-20% Ethyl Acetate in HexanesUV (254 nm)
Preparative TLC Silica Gel GF254 (1000 µm)20-30% Ethyl Acetate in HexanesUV (254 nm)
Reversed-Phase HPLC C1820% Acetonitrile in Water (+0.1% TFA)UV (254/280 nm)

Logical Troubleshooting Flow

The following diagram illustrates a logical approach to troubleshooting common purification challenges.

Caption: A decision-making flowchart for troubleshooting purification.

References

Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and similar poorly soluble heterocyclic compounds during biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a common issue known as "DMSO shock" or precipitation upon dilution.[1][2][3] Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds.[4] However, when the DMSO stock solution is introduced into an aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around your compound becomes predominantly aqueous. If the compound's solubility in water is low, it will precipitate out of the solution.[5]

To prevent this, you can try the following:

  • Decrease the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤1%, but ideally <0.5%) that your cells or assay components can tolerate without affecting the results. This may require preparing a more concentrated stock solution if the compound's solubility in DMSO allows.[5]

  • Use a stepwise dilution: Instead of adding the DMSO stock directly to the final buffer volume, try a serial dilution approach. For example, dilute the DMSO stock into a small volume of buffer first, then add this intermediate dilution to the final volume.

  • Optimize the dilution protocol: The method of addition can matter. Adding the compound stock to the vortexing buffer can aid in rapid dispersion and prevent localized high concentrations that lead to precipitation.

  • Consider co-solvents: In addition to DMSO, other water-miscible organic solvents can be used to improve solubility.[6][7][8]

Q2: What are co-solvents and how can they help improve the solubility of my compound?

A2: Co-solvents are water-miscible organic solvents that are added to the primary solvent (usually water or buffer) to increase the solubility of poorly soluble compounds.[6][8] They work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[8][9]

Commonly used co-solvents in biological assays include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG), particularly PEG 300 and PEG 400[9]

  • Glycerol

It is crucial to test the tolerance of your specific biological assay to any co-solvent, as they can have effects on cell viability and enzyme activity at higher concentrations.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH modification can be a very effective strategy for compounds with ionizable groups.[10][11] The 1H-Pyrrolo[3,2-b]pyridine scaffold contains nitrogen atoms which can be protonated at acidic pH. By adjusting the pH of your buffer, you may be able to form a more soluble salt of your compound.

However, consider the following:

  • Assay Compatibility: Ensure the required pH for solubility is compatible with the optimal pH for your biological assay (e.g., cell viability, enzyme activity).

  • Buffering Capacity: The assay buffer must have sufficient capacity to maintain the desired pH after the addition of the compound stock.

Q4: What are cyclodextrins and can they be used to solubilize my compound for in vitro assays?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate poorly water-soluble "guest" molecules, like your compound, within their hydrophobic core, forming an inclusion complex that is more soluble in aqueous solutions.[9][11][12]

Commonly used cyclodextrins include:

  • β-cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[11]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[11]

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to unmodified β-CD.[11] The use of cyclodextrins can be an excellent way to increase the aqueous solubility of a compound without using organic co-solvents.[13][15]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer. Low aqueous solubility; "DMSO shock".1. Lower the final DMSO concentration. 2. Use a stepwise dilution protocol. 3. Add the compound stock to the vortexing buffer. 4. Investigate the use of co-solvents or cyclodextrins.
Compound appears soluble initially but precipitates over time. Supersaturated solution; compound is not at thermodynamic equilibrium.1. Reduce the final concentration of the compound. 2. Increase the percentage of co-solvent if possible. 3. Use a solubilizer like a surfactant (e.g., Tween® 80), if compatible with the assay.[9][11]
Inconsistent results between experiments. Variable precipitation of the compound.1. Visually inspect for precipitation before each experiment. 2. Prepare fresh dilutions for each experiment. 3. Standardize the dilution protocol meticulously.
Low or no biological activity observed. The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation.1. Address the solubility issues using the steps above. 2. Determine the kinetic solubility of the compound in the final assay buffer.

Quantitative Data Summary

The following tables provide illustrative examples of how solubility data for a hypothetical pyrrolopyridine derivative could be presented.

Table 1: Solubility of a Hypothetical Pyrrolopyridine Derivative in Various Solvents

SolventSolubility (µg/mL)
Water< 1
PBS (pH 7.4)< 1
DMSO> 50,000
Ethanol5,000
PEG 40020,000

Table 2: Effect of Co-solvents on the Apparent Solubility of a Hypothetical Pyrrolopyridine Derivative in PBS (pH 7.4)

Co-solvent System (in PBS)Apparent Solubility (µg/mL)
1% DMSO5
5% DMSO25
5% Ethanol15
10% PEG 40050
2% HP-β-CD100

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh 1.43 mg of this compound (MW: 143.15 g/mol ).

  • Add DMSO: Add 100 µL of high-purity, anhydrous DMSO.

  • Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[16]

Protocol 2: Kinetic Solubility Assay using Co-solvents

  • Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).

  • Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock into the co-solvent buffers.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a plate reader (at a wavelength like 620 nm). The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility under those conditions.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dilution Dilution & Assay cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM stock) weigh->dissolve dilute Dilute stock into assay buffer dissolve->dilute assay Perform Biological Assay dilute->assay precipitate Precipitation Occurs dilute->precipitate precipitate->assay No optimize Optimize Formulation precipitate->optimize Yes optimize->dilute Retry solubility_enhancement_options cluster_methods Solubility Enhancement Strategies start Poorly Soluble Compound (this compound) cosolvents Co-solvents (Ethanol, PEG, etc.) start->cosolvents ph_adjust pH Adjustment (Salt Formation) start->ph_adjust cyclodextrins Cyclodextrins (HP-β-CD) start->cyclodextrins surfactants Surfactants (e.g., Tween® 80) start->surfactants

References

Stability issues of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential stability issues of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in solution. The information is based on general knowledge of pyrrolopyridine-containing compounds and should be supplemented with experimental data for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in solution?

A1: While specific data for this compound is limited, compounds with a pyrrolopyridine core can be susceptible to several degradation pathways in solution. These include:

  • pH-dependent hydrolysis: The nitrile group and the pyrrole ring may be susceptible to hydrolysis under acidic or basic conditions. Studies on other pyrrolopyridine derivatives have shown pH-dependent stability.[1]

  • Oxidation: The pyrrole ring is electron-rich and can be prone to oxidation, especially in the presence of air or other oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of many heterocyclic compounds.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, it is recommended to:

  • Store solutions at low temperatures (-20°C or -80°C).

  • Protect solutions from light by using amber vials or by wrapping containers in foil.

  • Use degassed solvents to minimize oxidation.

  • Prepare fresh solutions for use whenever possible.

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

Q3: In which solvents is this compound expected to be most stable?

A3: Aprotic, anhydrous solvents such as DMSO or DMF are generally preferred for long-term storage of stock solutions. However, the stability in aqueous buffers will be highly dependent on the pH and the buffer components. It is crucial to perform stability studies in the specific aqueous media used in your experiments.

Troubleshooting Guide

This guide addresses common experimental issues that may be related to the instability of this compound.

Issue Possible Cause (related to stability) Recommended Action
Inconsistent assay results or loss of compound activity over time. Degradation of the compound in the assay buffer or during incubation.1. Prepare fresh solutions of the compound for each experiment.2. Perform a time-course experiment to assess the stability of the compound under your specific assay conditions.3. Analyze the purity of the compound solution before and after the experiment using HPLC.
Appearance of new peaks in HPLC or LC-MS analysis. The compound is degrading into one or more new chemical entities.1. Characterize the degradation products using mass spectrometry to understand the degradation pathway.2. Modify experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.
Precipitation of the compound from solution. The compound may be degrading to a less soluble product, or the initial solubility is lower than anticipated in a particular solvent.1. Confirm the solubility of the compound in the chosen solvent.2. If degradation is suspected, analyze the precipitate to determine its identity.

Data Presentation: Stability Assessment Summary

Researchers should perform their own stability studies. The following table provides a template for summarizing the results.

Condition Solvent/Buffer Temperature (°C) Time (hours) Initial Purity (%) Final Purity (%) Degradation Products (if any)
1pH 4.0 Buffer2524
2pH 7.4 Buffer2524
3pH 9.0 Buffer2524
4DMSO2524
5Acetonitrile2524
6pH 7.4 Buffer472
7pH 7.4 Buffer-20168

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

1. Objective: To determine the stability of this compound under various conditions (pH, solvent, temperature, and light).

2. Materials:

  • This compound
  • HPLC-grade solvents (e.g., DMSO, Acetonitrile)
  • Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)
  • HPLC system with a suitable column (e.g., C18) and UV detector
  • Temperature-controlled incubator/water bath
  • Light-protected (amber) and clear vials

3. Procedure:

Visualizations

G Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_purity Check Purity of Starting Material and Solutions start->check_purity is_stable Is the compound stable under experimental conditions? check_purity->is_stable modify_conditions Modify Experimental Conditions (e.g., pH, temp, light exposure) is_stable->modify_conditions No troubleshoot_other Troubleshoot Other Experimental Parameters is_stable->troubleshoot_other Yes modify_conditions->check_purity end Consistent Results troubleshoot_other->end

Caption: Troubleshooting workflow for addressing inconsistent experimental results potentially caused by compound instability.

G Hypothetical Degradation Pathway parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photodegradation Photodegradation (Light) parent->photodegradation product1 Carboxylic Acid Derivative hydrolysis->product1 product2 Oxidized Species oxidation->product2 product3 Photodegradation Products photodegradation->product3

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Crystallization of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. The following sections offer solutions to common issues encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound will not crystallize out of solution. What should I do?

A1: Failure to crystallize is a common issue that can be addressed by several techniques to induce nucleation and crystal growth.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a surface for crystals to begin forming.

    • Seed Crystals: If you have a previous batch of crystalline material, add a tiny crystal to the solution. This will act as a template for new crystals to grow upon.

    • Reduced Temperature: Ensure the solution is cooled to a sufficiently low temperature. If cooling at room temperature is unsuccessful, try cooling the flask in an ice bath or a refrigerator.

  • Increase Supersaturation:

    • Evaporation: The solution may be too dilute. Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of the compound. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out" or precipitate instead of crystallizing.

    • Anti-Slovent Addition: If you are using a solvent system where the compound is highly soluble, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Q2: The crystallization of my compound is happening too quickly, resulting in a fine powder or an amorphous solid instead of well-defined crystals. How can I slow it down?

A2: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. To promote the formation of larger, purer crystals, the rate of crystallization should be controlled.

  • Slower Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to a colder environment like an ice bath. Insulating the flask with a cloth or placing it in a beaker of warm water that is allowed to cool to room temperature can also slow down the cooling process.

  • Increase Solvent Volume: The concentration of your solution might be too high. Add a small amount of additional hot solvent to the dissolved compound to ensure it is not overly saturated at the boiling point. This will require a lower temperature to be reached before crystallization begins.

  • Use a Co-solvent System: Employing a solvent/anti-solvent system can provide better control over the crystallization process. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Gentle heating to clarify the solution followed by slow cooling can yield better crystals.

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield can be due to several factors, from using too much solvent to incomplete crystallization.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.

  • Sufficient Cooling Time: Ensure that you have allowed enough time for the crystallization to complete at a low temperature.

  • Recover from Mother Liquor: After filtering the initial crop of crystals, you can try to recover more material from the filtrate (mother liquor). This can be done by evaporating some of the solvent to increase the concentration and cooling again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

  • Solvent Choice: The choice of solvent is critical. A good crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.

  • Lower the Crystallization Temperature: If the compound is melting, it means the solution is still too hot when it becomes supersaturated. Add more solvent to decrease the saturation temperature.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Slow Cooling: Cool the solution very slowly to give the molecules time to orient themselves into a crystal lattice.

  • Use a Co-solvent: Adding a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out.

Q5: What are the best solvents for crystallizing this compound?

A systematic approach to solvent selection is recommended. Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.

Solvent ClassExamplesExpected Solubility Behavior
Alcohols Methanol, Ethanol, IsopropanolGood potential for crystallization. The polarity of the pyrrolopyridine core and the nitrile group suggests moderate to good solubility in alcohols, which should decrease significantly upon cooling.
Ketones Acetone, Methyl Ethyl KetoneMay be good solvents. Similar polarity to alcohols.
Esters Ethyl AcetateA common solvent for recrystallization of moderately polar compounds.
Aromatic Hydrocarbons Toluene, XyleneLower polarity; may be suitable if the compound is less polar than anticipated or for use as an anti-solvent.
Ethers Diethyl Ether, Tetrahydrofuran (THF)May be too good of a solvent at room temperature, but could be part of a co-solvent system.
Halogenated Solvents Dichloromethane, ChloroformOften good solvents, but their high volatility can make controlled cooling challenging.
Water Due to the heterocyclic nature, some solubility might be expected, especially at high temperatures. Can be an effective anti-solvent when used with a miscible organic solvent like ethanol or acetone.

Recommendation: Start by testing ethanol, methanol, and ethyl acetate. A mixed solvent system, such as ethanol/water or acetone/hexane, is also highly likely to be effective.

Experimental Protocols

General Protocol for Recrystallization of this compound

This is a generalized procedure that should be optimized for your specific sample and scale.

  • Solvent Selection:

    • Place a small amount of the crude this compound (approx. 20-30 mg) into a small test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature.

    • If it is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.

    • If the compound dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.

    • If the compound is very soluble at room temperature, the solvent is not suitable for single-solvent recrystallization but could be used as the "good" solvent in a co-solvent system.

    • If the compound is insoluble even upon heating, the solvent is not suitable.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).

    • Add a minimal amount of the chosen crystallization solvent.

    • Heat the mixture to the boiling point of the solvent while stirring or swirling. Use a hot plate with magnetic stirring for even heating.

    • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, inorganic salts), a hot filtration step is necessary.

    • Pre-heat a funnel (a stemless funnel is ideal) and a receiving Erlenmeyer flask.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the pre-heated receiving flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the filter paper for several minutes to help dry them.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Signaling Pathway and Experimental Workflow

As a pyrrolopyridine derivative, this compound may exhibit inhibitory activity against Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in inflammation, immunity, and cell growth.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor This compound (Potential Inhibitor) Inhibitor->JAK Inhibition Gene Gene Expression (Inflammation, Proliferation) DNA->Gene 6. Gene Transcription

Caption: The JAK/STAT signaling pathway and the potential inhibitory action of this compound.

Crystallization_Workflow Start Crude This compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (if insoluble impurities) Dissolve->HotFilter Troubleshoot2 Oiling Out? - Add more solvent - Change solvent Dissolve->Troubleshoot2 Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Troubleshoot1 No Crystals? - Scratch - Seed - Evaporate Solvent Cool->Troubleshoot1 VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: A typical workflow for the crystallization of this compound.

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to prepare the 1H-Pyrrolo[3,2-b]pyridine core?

A common and effective method for constructing the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) skeleton is through a modified Fischer indole synthesis. This approach typically involves the condensation of a substituted aminopyridine with a suitable ketone or aldehyde to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization. Microwave-assisted conditions have been shown to be efficient for this transformation, particularly for azaindoles bearing electron-donating groups.

Q2: I am observing a low yield in the cyclization step to form the pyrrolopyridine ring. What are the potential causes and solutions?

Low yields in the cyclization step can arise from several factors:

  • Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete.

    • Troubleshooting: Ensure anhydrous conditions, as water can hydrolyze the hydrazone intermediate. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. It may be beneficial to isolate and purify the hydrazone before proceeding to the cyclization step.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are crucial.

    • Troubleshooting: Screen different Brønsted or Lewis acids (e.g., polyphosphoric acid (PPA), Eaton's reagent, ZnCl₂, BF₃·OEt₂) and optimize the concentration. Harsh acidic conditions can sometimes lead to degradation of the starting material or product.

  • Side Reactions: Competing side reactions, such as the formation of regioisomers or polymeric materials, can reduce the yield of the desired product.

    • Troubleshooting: Adjusting the reaction temperature and time can help minimize side reactions. Lowering the temperature may increase selectivity, while prolonged reaction times can sometimes lead to decomposition.

Q3: How can I introduce the carbonitrile group at the 6-position of the 1H-Pyrrolo[3,2-b]pyridine ring?

A common strategy for introducing a nitrile group onto a heterocyclic ring is through a palladium-catalyzed cyanation of a corresponding halo-substituted precursor. For the synthesis of this compound, this would typically involve:

  • Synthesis of a 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate (e.g., 6-bromo- or 6-chloro-1H-pyrrolo[3,2-b]pyridine).

  • Palladium-catalyzed cyanation of the halo-intermediate using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

Q4: My palladium-catalyzed cyanation reaction is sluggish or fails to go to completion. What are the possible reasons and how can I troubleshoot this?

Several factors can impede a palladium-catalyzed cyanation reaction:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by excess cyanide ions or impurities in the starting materials or solvent.

    • Troubleshooting: Ensure all reagents and solvents are pure and anhydrous. Use of a well-defined palladium precatalyst and a suitable phosphine ligand (e.g., Xantphos, dppf) can improve catalyst stability and activity. Degassing the reaction mixture to remove oxygen is also critical.

  • Poor Solubility of Cyanide Source: The cyanide salt may have poor solubility in the reaction solvent, leading to a low effective concentration of the cyanide nucleophile.

    • Troubleshooting: Consider using a co-solvent to improve solubility. Some protocols utilize additives to enhance the dissolution of the cyanide source.

  • Inactive Halide Precursor: The reactivity of the halide precursor can influence the reaction rate (I > Br > Cl).

    • Troubleshooting: If using a chloro-substituted precursor, a more active catalyst system or higher reaction temperatures may be required.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Formation of Multiple Isomers during Ring Synthesis Non-regioselective cyclization of an unsymmetrical precursor.Modify the starting materials to favor the desired regiochemistry. Optimize reaction conditions (temperature, catalyst) to enhance selectivity.
Incomplete Reaction during Cyanation Insufficient catalyst loading or catalyst deactivation.Increase the catalyst loading in small increments. Ensure rigorous exclusion of air and moisture. Use a fresh, high-purity palladium source and ligand.
Hydrolysis of the Nitrile Group Presence of water in the reaction mixture or during workup, especially under acidic or basic conditions.Use anhydrous solvents and reagents. Perform the workup under neutral pH conditions if possible.
Formation of Dimeric Byproducts Self-coupling of the starting material or product under the reaction conditions.Lower the reaction temperature. Adjust the stoichiometry of the reagents.
Difficulty in Product Purification Presence of closely related impurities or residual catalyst.Optimize the chromatographic separation conditions (e.g., different solvent systems, gradient elution). Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (A Hypothetical Route Based on Common Methodologies)

This protocol is a representative example based on common synthetic strategies for related heterocyclic systems.

  • Starting Material: 3-Amino-2-bromopyridine.

  • Reaction:

    • To a solution of 3-amino-2-bromopyridine (1.0 eq) in a suitable solvent (e.g., toluene), add a chloroacetaldehyde derivative (e.g., chloroacetaldehyde dimethyl acetal, 1.2 eq).

    • Heat the mixture under reflux with a Dean-Stark trap to remove water.

    • After formation of the imine intermediate (monitored by TLC), add a strong base (e.g., potassium tert-butoxide, 2.5 eq) at room temperature.

    • Heat the reaction mixture to effect cyclization.

  • Workup and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Palladium-Catalyzed Cyanation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Reagents: 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.1 eq), and a suitable solvent (e.g., DMF).

  • Reaction:

    • To a dry reaction vessel, add 6-bromo-1H-pyrrolo[3,2-b]pyridine, zinc cyanide, Pd(OAc)₂, and Xantphos.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add degassed DMF via syringe.

    • Heat the reaction mixture at a specified temperature (e.g., 120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Pyrrolopyridine Core Synthesis cluster_step2 Step 2: Cyanation start Substituted Aminopyridine condensation Condensation start->condensation ketone Ketone/Aldehyde Derivative ketone->condensation hydrazone Hydrazone Intermediate condensation->hydrazone cyclization Acid-Catalyzed Cyclization hydrazone->cyclization pyrrolopyridine 1H-Pyrrolo[3,2-b]pyridine Core cyclization->pyrrolopyridine halo_pyrrolopyridine 6-Halo-1H-pyrrolo[3,2-b]pyridine pyrrolopyridine->halo_pyrrolopyridine Halogenation cyanation Pd-Catalyzed Cyanation halo_pyrrolopyridine->cyanation product This compound cyanation->product

Caption: General synthetic workflow for this compound.

TroubleshootingLogic start Low Yield of Final Product check_step1 Problem in Step 1 (Ring Formation)? start->check_step1 check_step2 Problem in Step 2 (Cyanation)? check_step1->check_step2 No incomplete_reaction_s1 Incomplete Reaction check_step1->incomplete_reaction_s1 Yes side_products_s1 Side Products Formed check_step1->side_products_s1 Yes incomplete_reaction_s2 Incomplete Reaction check_step2->incomplete_reaction_s2 Yes product_decomposition Product Decomposition check_step2->product_decomposition Yes solution_hydrazone Optimize Condensation incomplete_reaction_s1->solution_hydrazone solution_catalyst Screen Acid Catalysts incomplete_reaction_s1->solution_catalyst solution_temp_s1 Adjust Temperature/Time side_products_s1->solution_temp_s1 solution_purification_s1 Improve Purification side_products_s1->solution_purification_s1 solution_catalyst_s2 Check Pd Catalyst/Ligand incomplete_reaction_s2->solution_catalyst_s2 solution_reagents_s2 Ensure Anhydrous/Pure Reagents incomplete_reaction_s2->solution_reagents_s2 solution_workup Modify Workup Conditions product_decomposition->solution_workup solution_purification_s2 Gentle Purification product_decomposition->solution_purification_s2

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, a key intermediate in the development of various therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale production of this compound?

A1: A practical and scalable approach involves a two-step synthesis. The first step is the synthesis of a halogenated precursor, typically 6-bromo-1H-pyrrolo[3,2-b]pyridine. This intermediate is then subjected to a cyanation reaction to introduce the nitrile group at the 6-position. This method is often preferred for its relatively high yields and the commercial availability of starting materials.

Q2: What are the critical parameters to control during the synthesis of the 6-bromo-1H-pyrrolo[3,2-b]pyridine intermediate?

A2: Temperature control is crucial during the bromination and subsequent cyclization steps. Monitoring the reaction progress using techniques like TLC or HPLC is essential to ensure complete conversion and minimize the formation of impurities. The purity of the starting materials can also significantly impact the yield and quality of the intermediate.

Q3: Which cyanation methods are suitable for converting 6-bromo-1H-pyrrolo[3,2-b]pyridine to the final product on a larger scale?

A3: Palladium-catalyzed cyanation reactions are a common and effective method for this transformation. Reagents such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are often used as the cyanide source in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ and a suitable ligand. These methods are known for their functional group tolerance and can be adapted for scale-up.

Q4: How can I purify the final product, this compound, at a large scale?

A4: For large-scale purification, crystallization is often the most efficient and economical method. The choice of solvent system is critical and should be optimized to ensure high recovery of the pure product. Column chromatography, while effective at the lab scale, can be less practical and more costly for large quantities. However, techniques like flash chromatography with an appropriate solvent system can be employed if high purity is required and crystallization is not feasible.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low yield of 6-bromo-1H-pyrrolo[3,2-b]pyridine Incomplete reaction; Side reactions due to temperature fluctuations; Impure starting materials.Monitor the reaction closely by TLC/HPLC to ensure completion. Maintain strict temperature control throughout the reaction. Use high-purity starting materials.
Incomplete cyanation reaction Inactive catalyst; Insufficient temperature; Poor solubility of reactants.Use a fresh batch of palladium catalyst and ligand. Optimize the reaction temperature; sometimes microwave heating can improve yields.[1] Select a solvent that ensures good solubility of both the bromo-intermediate and the cyanide source.
Formation of impurities during cyanation Catalyst degradation; Presence of water or oxygen; Side reactions of the nitrile group.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Quench the reaction once the starting material is consumed to prevent further reactions of the product.
Difficulty in removing palladium residues Inefficient work-up procedure.After the reaction, consider using a palladium scavenger. Multiple extractions and washes with appropriate aqueous solutions (e.g., ammonium chloride, EDTA solutions) can help in removing residual metal.
Purification Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Product does not crystallize Presence of impurities inhibiting crystal formation; Incorrect solvent system.Purify the crude product by flash chromatography to remove impurities before attempting crystallization. Perform a thorough solvent screen to find an optimal solvent or solvent mixture for crystallization.
Oily product obtained after purification Residual solvent; Presence of low-melting impurities.Dry the product under high vacuum for an extended period. If impurities are suspected, re-purify by another method (e.g., a different chromatographic technique or recrystallization from a different solvent system).
Co-elution of impurities during column chromatography Inappropriate solvent system for chromatography.Optimize the mobile phase for better separation. Consider using a different stationary phase if baseline separation cannot be achieved.
Low recovery from crystallization Product is too soluble in the chosen solvent; Premature crystallization.Use a solvent in which the product has lower solubility at room temperature but is soluble at elevated temperatures. Cool the solution slowly to allow for maximum crystal formation.

Experimental Protocols

Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine

This protocol is a general guideline and may require optimization based on the specific scale and equipment.

  • Reaction Setup: A suitable reactor is charged with 3-amino-2-bromopyridine and an appropriate solvent (e.g., DMF or NMP).

  • Addition of Reagents: A protected propargyl alcohol derivative is added to the mixture.

  • Cyclization: The reaction mixture is heated under controlled temperature to facilitate the cyclization to the pyrrolopyridine core. The progress of the reaction should be monitored by HPLC or TLC.

  • Work-up: Upon completion, the reaction mixture is cooled and quenched with water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography or recrystallization to yield 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Synthesis of this compound (Cyanation)
  • Reaction Setup: To a dry reactor under an inert atmosphere, add 6-bromo-1H-pyrrolo[3,2-b]pyridine, a cyanide source (e.g., Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., DMF or DMA).

  • Reaction: The mixture is heated to a temperature typically between 80-120°C. The reaction progress is monitored by HPLC or TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude this compound is purified by crystallization from an appropriate solvent system or by column chromatography.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine cluster_1 Step 2: Cyanation A Starting Materials (e.g., 3-amino-2-bromopyridine) B Reaction & Cyclization A->B C Work-up & Purification B->C D 6-bromo-1H-pyrrolo[3,2-b]pyridine C->D E 6-bromo-1H-pyrrolo[3,2-b]pyridine F Palladium-catalyzed Cyanation E->F G Work-up & Purification F->G H This compound G->H G Start Low Yield in Cyanation Reaction Catalyst Is the catalyst active? Start->Catalyst Temp Is the reaction temperature optimal? Catalyst->Temp Yes Sol1 Use fresh catalyst and ligand Catalyst->Sol1 No Solubility Are reactants fully dissolved? Temp->Solubility Yes Sol2 Optimize temperature (e.g., increase or use microwave) Temp->Sol2 No Atmosphere Is the reaction under inert atmosphere? Solubility->Atmosphere Yes Sol3 Change to a more suitable solvent Solubility->Sol3 No Sol4 Ensure proper inert atmosphere setup Atmosphere->Sol4 No End Consult further analytical data Atmosphere->End Yes

References

Technical Support Center: Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds, including pyrrolopyridine derivatives. The initial steps should focus on thoroughly characterizing the physicochemical properties of your compound. This includes determining its pKa, LogP, melting point, and crystalline form (polymorphism). Once you have this baseline data, you can select an appropriate solubilization strategy. Preliminary approaches often include pH adjustment of the formulation vehicle (for ionizable compounds) or the use of co-solvents.

Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like the this compound series?

A2: Several established strategies can be employed. These can be broadly categorized as:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.

  • Prodrug Approach: Modifying the chemical structure of the parent drug to create a more soluble or permeable prodrug that converts to the active form in vivo.

Q3: How do I choose the most suitable bioavailability enhancement strategy for my specific derivative?

A3: The choice of strategy depends on the specific physicochemical properties of your derivative. For instance, a compound with a high melting point and high lipophilicity might be a good candidate for amorphization or a lipid-based formulation. If the compound has suitable functional groups, a prodrug approach could be considered to improve solubility or permeability. A decision tree can help guide this selection process (see the "Logical Relationships" diagram below).

Q4: Are there any known signaling pathways associated with 1H-Pyrrolo[3,2-b]pyridine derivatives that I should be aware of for my pharmacodynamic studies?

A4: Yes, many pyrrolopyridine derivatives are developed as kinase inhibitors.[1][2][3][4] Depending on the specific substitutions on the pyrrolopyridine scaffold, these compounds can target various kinases involved in cell signaling pathways crucial for cancer and inflammatory diseases. For example, some derivatives inhibit Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway that regulates immune responses.[1] Others have been shown to target kinases in the WNT/β-catenin pathway, which is often dysregulated in colorectal cancer.[5] Understanding the target kinase and its pathway is crucial for designing relevant pharmacodynamic and efficacy studies.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
High variability in in vivo pharmacokinetic data. Poor and erratic absorption due to low solubility.Consider pre-dosing formulation strategies that provide a more consistent release and dissolution, such as a self-microemulsifying drug delivery system (SMEDDS) or an amorphous solid dispersion.
Food effects influencing absorption.Conduct pilot food-effect studies in your animal model to understand the impact of fed vs. fasted states on bioavailability.
P-glycoprotein (P-gp) efflux.Evaluate if your compound is a P-gp substrate. If so, consider co-administration with a P-gp inhibitor in preclinical models to assess the potential for improved absorption.
Precipitation of the compound in the gastrointestinal tract upon oral administration. Supersaturation from an amorphous solid dispersion followed by rapid crystallization.Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into your solid dispersion formulation to maintain a supersaturated state for a longer duration.
pH-dependent solubility leading to precipitation as the compound moves from the acidic stomach to the more neutral intestine.For weakly basic compounds, consider enteric-coated formulations that bypass the stomach and release the drug in the small intestine. For weakly acidic compounds, formulation with buffering agents may be beneficial.
In vitro dissolution is very slow and incomplete. Inadequate sink conditions in the dissolution medium.Increase the volume of the dissolution medium or add a surfactant (e.g., sodium lauryl sulfate) to the medium to ensure sink conditions are maintained.
Agglomeration of micronized particles.Include a wetting agent in the formulation to improve the dispersibility of the micronized drug particles.
Low oral bioavailability despite good in vitro dissolution. High first-pass metabolism in the liver.Investigate the metabolic stability of your compound using liver microsomes. If metabolism is high, a prodrug approach that masks the metabolic site might be a viable strategy.
Poor intestinal permeability.Assess the permeability of your compound using a Caco-2 cell monolayer assay. If permeability is low, consider formulation strategies that can enhance it, such as the use of permeation enhancers or lipid-based formulations.

Data Presentation

The following tables provide representative data for different bioavailability enhancement strategies. Note that this data is illustrative and the actual performance will depend on the specific this compound derivative and formulation.

Table 1: Physicochemical Properties of a Representative 1H-Pyrrolo[3,2-b]pyridine Derivative

ParameterValue
Molecular Weight~250-450 g/mol
Aqueous Solubility (pH 7.4)< 0.1 µg/mL
LogP3.5 - 5.0
pKa (if applicable)Varies with substitution
Melting Point> 200 °C

Table 2: Comparison of Pharmacokinetic Parameters for Different Formulation Strategies of a Hypothetical this compound Derivative

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Aqueous Suspension (Micronized)50 ± 154.0 ± 1.5350 ± 90< 5%
Amorphous Solid Dispersion (1:4 drug to HPMC-AS)450 ± 1102.0 ± 0.53200 ± 750~ 35%
SMEDDS (Self-Microemulsifying Drug Delivery System)600 ± 1501.5 ± 0.54500 ± 980~ 50%
Prodrug (Phosphate ester)800 ± 2001.0 ± 0.57200 ± 1500~ 80%

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Materials: this compound derivative, Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA 64), Dichloromethane, Methanol.

  • Procedure:

    • Dissolve 1 g of the this compound derivative and 3 g of PVP/VA 64 in a 1:1 (v/v) mixture of dichloromethane and methanol to form a clear solution.

    • Set the inlet temperature of the spray dryer to 120°C and the outlet temperature to 60-70°C.

    • Set the feed pump rate to 5 mL/min.

    • Set the atomizing air flow to 600 L/h.

    • Spray dry the solution.

    • Collect the resulting powder and dry it under vacuum at 40°C for 24 hours to remove residual solvents.

    • Characterize the solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Protocol 2: In Vitro Dissolution Testing of a Solid Dispersion Formulation
  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) containing 0.5% (w/v) sodium lauryl sulfate.

  • Procedure:

    • Pre-heat the dissolution medium to 37 ± 0.5°C.

    • Place a quantity of the solid dispersion equivalent to 10 mg of the active compound into each dissolution vessel.

    • Set the paddle speed to 75 rpm.

    • Withdraw 5 mL samples at 5, 15, 30, 45, 60, 90, and 120 minutes.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of the dissolved drug in each sample using a validated HPLC-UV method.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Formulations:

    • Group 1: Aqueous suspension of the micronized drug in 0.5% carboxymethylcellulose (CMC).

    • Group 2: The developed formulation (e.g., solid dispersion reconstituted in water).

    • Group 3: Intravenous (IV) solution of the drug in a suitable vehicle (for bioavailability calculation).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the oral formulations via oral gavage at a dose of 10 mg/kg.

    • Administer the IV formulation via the tail vein at a dose of 1 mg/kg.

    • Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the drug concentration in the plasma samples using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_cell Cell Cytokine Cytokine Receptor Extracellular Transmembrane Intracellular Cytokine->Receptor:f0 1. Binding JAK JAK Receptor:f2->JAK 2. Activation STAT STAT JAK->JAK JAK->STAT 4. Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Expression Pyrrolopyridine 1H-Pyrrolo[3,2-b]pyridine Derivative (Inhibitor) Pyrrolopyridine->JAK Inhibition Bioavailability_Enhancement_Workflow start Start: Poorly Soluble This compound Derivative physchem Physicochemical Characterization (Solubility, LogP, pKa, Tm) start->physchem formulation Formulation Strategy Selection physchem->formulation size_reduction Particle Size Reduction (Micronization/Nanosizing) formulation->size_reduction High Dose solid_dispersion Amorphous Solid Dispersion formulation->solid_dispersion High Tm lipid_formulation Lipid-Based Formulation (SMEDDS) formulation->lipid_formulation High LogP prodrug Prodrug Synthesis formulation->prodrug Functional Groups in_vitro In Vitro Dissolution & Permeability Testing size_reduction->in_vitro solid_dispersion->in_vitro lipid_formulation->in_vitro prodrug->in_vitro in_vivo In Vivo Pharmacokinetic Study (Animal Model) in_vitro->in_vivo optimization Lead Formulation Optimization in_vivo->optimization optimization->formulation Does Not Meet Target Profile end End: Candidate with Enhanced Bioavailability optimization->end Meets Target Profile Formulation_Decision_Tree start Is the compound's solubility < 0.1 mg/mL? logp Is LogP > 3? start->logp Yes no_action Standard Formulation May Be Sufficient start->no_action No tm Is Melting Point > 200°C? logp->tm No lipid Consider Lipid-Based Formulation (SMEDDS) logp->lipid Yes dose Is the projected human dose high (>100 mg)? tm->dose No solid_disp Consider Amorphous Solid Dispersion tm->solid_disp Yes dose->solid_disp No size_red Consider Particle Size Reduction dose->size_red Yes

References

Technical Support Center: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction for Drug Development Professionals

The 1H-Pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core component of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.[1] While derivatives of this scaffold have shown promise, achieving selectivity and minimizing off-target effects remains a critical challenge in their development.[2][3] Unintended interactions with other kinases or cellular proteins can lead to toxicity or reduced efficacy.[4][5]

This guide provides troubleshooting advice, experimental protocols, and frequently asked questions to help researchers identify, understand, and mitigate off-target effects associated with novel compounds based on the 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile core.

Frequently Asked Questions (FAQs)

Q1: My pyrrolopyridine-based compound is potent against my target kinase but shows significant cytotoxicity in cell-based assays. How do I determine if this is an off-target effect?

A1: This is a common challenge. The observed cytotoxicity could stem from exaggerated on-target inhibition or from engagement with one or more off-target proteins. A systematic approach is required to distinguish between these possibilities.

Initial Steps:

  • Confirm On-Target Engagement: Use a cellular target engagement assay (e.g., NanoBRET™, CETSA®) to confirm that your compound interacts with the intended kinase at concentrations that correlate with the observed cytotoxicity.

  • Use a Negative Control: Synthesize a structurally similar analog of your compound that is inactive against your primary target. If this inactive analog still shows cytotoxicity, it strongly suggests an off-target effect.

  • Dose-Response Analysis: Compare the dose-response curves for target inhibition and cytotoxicity. A significant rightward shift in the cytotoxicity curve relative to the target inhibition curve may suggest off-target activity is responsible for the toxicity at higher concentrations.

If these initial steps suggest an off-target issue, a broader screening approach is necessary.

Q2: What are the best methods for identifying the specific off-targets of my compound?

A2: Large-scale screening assays are the gold standard for unbiased off-target identification.[6] The choice of method depends on available resources and the desired depth of information.

  • In Vitro Kinase Panels: This is the most direct way to assess kinase selectivity. Submitting your compound to a commercial service (e.g., KINOMEscan®, Reaction Biology, Eurofins) for screening against a large panel of kinases (typically >400) provides a broad view of its kinome-wide interactions.[7][8] The data are usually reported as percent inhibition at a fixed concentration or as dissociation constants (Kd).[9]

  • Chemical Proteomics: Techniques like affinity chromatography using your immobilized compound or competitive profiling with broad-spectrum probes (e.g., Kinobeads) can identify binding partners, including non-kinase off-targets, directly from cell lysates.[6]

  • Computational Prediction: In silico methods, such as those based on chemical similarity and machine learning, can predict potential off-target interactions early in the discovery process, helping to prioritize experimental resources.[5][10]

Q3: I have identified several off-target kinases from a panel screen. What is the next step?

A3: The goal is to validate which, if any, of these off-targets are responsible for the observed cellular phenotype (e.g., toxicity).

  • Prioritize Hits: Focus on off-targets that are inhibited with a potency similar to or greater than your primary target. Also, consider the biological function of the off-target; is its inhibition known to cause toxicity?

  • Orthogonal Validation: Confirm the screening hits using an independent in vitro assay format (e.g., if the primary screen was a binding assay, validate with an enzymatic activity assay).

  • Cellular Validation: Use targeted cellular assays to determine if the off-target is inhibited in cells at relevant compound concentrations. This could involve measuring the phosphorylation of a known substrate for the off-target kinase.

  • Phenocopying: Use genetic techniques like siRNA or CRISPR to knock down the expression of the identified off-target. If knockdown of the off-target protein replicates the cytotoxic phenotype of your compound, it provides strong evidence for a causal link.

Troubleshooting Guides

Scenario: Unexpected Cellular Toxicity

You have developed Compound X, a derivative of this compound, which potently inhibits your target, Kinase A. However, it exhibits unexpected toxicity in your cell model.

This workflow outlines a systematic process to diagnose the source of toxicity.

G cluster_0 Phase 1: Initial Assessment cluster_2 Phase 3: Validation & Causality cluster_3 Decision Points A Compound X shows unexpected toxicity B Confirm On-Target Engagement in Cells (e.g., CETSA, NanoBRET) A->B C Test Inactive Analog (Negative Control) A->C D Compare Dose-Response: Target vs. Toxicity A->D C_out Inactive Analog is Toxic? C->C_out D_out Toxicity Correlates with On-Target? D->D_out E Perform Broad Kinome Screen (e.g., KINOMEscan) G Validate Hits with Orthogonal Assays E->G F Consider Chemical Proteomics Screen F->G H Measure Cellular Target Engagement of Off-Targets G->H I Phenocopy with siRNA/CRISPR of validated off-targets H->I J Conclusion: Toxicity Mechanism Identified I->J D_out->E No C_out->E Yes

Fig 1. Troubleshooting workflow for unexpected toxicity.

After submitting Compound X to a kinome scan at 1 µM, you receive the following data for high-potency off-targets.

Kinase Target% Inhibition @ 1 µMFamilyKnown Toxicity Association
Kinase A (On-Target) 99% CMGC None
Kinase B95%TKCell Cycle Arrest
Kinase C88%AGCApoptosis Induction
Kinase D75%CAMKNone
Kinase E55%STENone

Interpretation:

  • Primary Hits: Kinase B and Kinase C are high-priority off-targets due to their high inhibition and known roles in cellular processes related to toxicity.

  • Secondary Hits: Kinase D and E are lower priority but should be considered if investigation of B and C does not explain the phenotype.

This table helps prioritize which off-targets to validate first.

Experimental Protocols

Protocol: In Vitro Kinase Selectivity Profiling (Mobility Shift Assay)

This protocol describes a general method for assessing inhibitor selectivity against a small panel of kinases using a microfluidic mobility shift assay, a common format for follow-up studies.[11]

Objective: To determine the IC50 values of a lead compound against the on-target kinase and a panel of suspected off-target kinases.

Materials:

  • Recombinant human kinases (On-target and suspected off-targets)

  • Fluorescently labeled peptide substrate for each kinase

  • ATP and MgCl2

  • Test compound (e.g., Compound X) and DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, 50 mM EDTA)

  • Microfluidic chip-based instrument (e.g., Caliper LabChip, PerkinElmer EZ Reader)

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.

  • Enzyme/Substrate Preparation: Prepare a master mix for each kinase containing assay buffer, the specific fluorescent peptide substrate, and ATP. The ATP concentration should be at or near the Km for each specific enzyme to ensure a sensitive measurement.

  • Reaction Initiation: In a 384-well plate, add 2.5 µL of the compound dilutions. Add 5 µL of the enzyme/substrate mix to each well to initiate the kinase reaction. Include positive (DMSO only) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Reaction Termination: Add 15 µL of stop buffer to each well to quench the reaction.

  • Data Acquisition: Place the plate in the microfluidic instrument. The instrument will apply a voltage to separate the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge and size, measuring the fluorescence of each peak.

  • Data Analysis: Calculate the percent conversion of substrate to product for each well. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Once key off-targets are confirmed, medicinal chemistry efforts can focus on improving selectivity. The pyrrolopyridine core is typically a "hinge-binder," and modifications to solvent-exposed vectors can disrupt binding to off-targets while maintaining on-target potency.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway On_Upstream Upstream Signal On_Target Kinase A (On-Target) On_Upstream->On_Target Off_Target Kinase B (Off-Target) On_Upstream->Off_Target On_Downstream Cellular Function On_Target->On_Downstream Off_Downstream Toxicity Off_Target->Off_Downstream Compound Compound X (Pyrrolopyridine Derivative) Compound->On_Target Inhibits (Desired) Compound->Off_Target Inhibits (Undesired)

Fig 2. Signaling pathway showing on- and off-target effects.
CompoundModification at R-groupOn-Target IC50 (nM)Off-Target IC50 (nM)Selectivity Ratio (Off/On)
X -Methyl5255
X-1 -Cyclopropyl725035.7
X-2 -Phenyl15>10,000>667
X-3 -Methoxyethyl4153.8

Analysis:

  • Adding bulk at the R-group (X-1, X-2) significantly reduces off-target activity, dramatically improving the selectivity ratio.

  • Compound X-2 shows the best selectivity profile, albeit with a slight loss of on-target potency. This compound would be a promising candidate for further optimization.

  • The small modification in X-3 did not improve selectivity.

This structured approach of identifying, validating, and designing out off-target effects is crucial for advancing potent and safe drug candidates based on the this compound scaffold.

References

Validation & Comparative

Validation of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile as an ACC1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile as a potential inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). Due to the absence of publicly available experimental data on the ACC1 inhibitory activity of this compound, this document focuses on providing a framework for its evaluation. This is achieved by comparing the biochemical and cellular activities of well-established ACC1 inhibitors and detailing the necessary experimental protocols for validation.

Introduction to ACC1 Inhibition

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. The two main isoforms in mammals are ACC1 and ACC2. ACC1 is a cytosolic enzyme that plays a crucial role in the de novo synthesis of fatty acids. By catalyzing the rate-limiting step in this pathway, ACC1 is a key regulator of energy storage and has emerged as a promising therapeutic target for metabolic disorders and various types of cancer that exhibit upregulated lipogenesis. The inhibition of ACC1 can lead to decreased fatty acid synthesis, which can be beneficial in disease states characterized by excessive lipid production.

Comparative Analysis of Known ACC1 Inhibitors

To establish a benchmark for the validation of novel ACC1 inhibitors like this compound, it is essential to compare their performance against known inhibitors. The following table summarizes the inhibitory potency of several well-characterized ACC1 inhibitors.

Compound NameACC1 IC50 (nM)ACC2 IC50 (nM)Notes
ND-646 3.5[1][2][3]4.1[4]Allosteric inhibitor that prevents ACC dimerization. Orally bioavailable.
CP-640186 53 (rat liver)[5][6][7][8]61 (rat skeletal muscle)[5][6][7][8]Isozyme-nonselective ACC inhibitor.
PF-05175157 27.0 (human)[4][9][10][11][12]33.0 (human)[4][9][10][11][12]Broad-spectrum ACC inhibitor.
TOFA (5-(Tetradecyloxy)-2-furoic acid) ~7,000-8,000[13]~7,000-8,000[13]Allosteric inhibitor of ACCα. Often used as a tool compound.
This compound Data not availableData not availableThe subject of this validation guide.

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.

Experimental Protocols for ACC1 Inhibitor Validation

The following are detailed methodologies for key experiments to validate a novel compound as an ACC1 inhibitor.

Biochemical Assay for ACC1 Activity

This in vitro assay directly measures the enzymatic activity of purified ACC1 in the presence of an inhibitor. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP produced during the ATP-dependent carboxylation of acetyl-CoA.

Materials:

  • Purified recombinant human ACC1 enzyme

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound) and known inhibitors (for positive control)

  • 384-well plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, and sodium bicarbonate.

  • Add the test compound at various concentrations to the wells of a 384-well plate. Include wells with a known inhibitor as a positive control and wells with DMSO as a vehicle control.

  • Initiate the enzymatic reaction by adding purified ACC1 enzyme and ATP to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for De Novo Lipogenesis

This assay measures the effect of the inhibitor on fatty acid synthesis within a cellular context. A common method involves tracing the incorporation of a labeled precursor, such as [14C]-acetate, into newly synthesized lipids.

Materials:

  • Cancer cell line with high lipogenesis (e.g., HCT-116, A549, or PC-3)

  • Cell culture medium and supplements

  • Test compound and known inhibitors

  • [14C]-acetate

  • Scintillation fluid and counter

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or controls for a predetermined time (e.g., 24 hours).

  • Add [14C]-acetate to each well and incubate for a further period (e.g., 4 hours) to allow for its incorporation into lipids.

  • Wash the cells with PBS to remove unincorporated [14C]-acetate.

  • Lyse the cells and extract the lipids.

  • Measure the amount of radioactivity in the lipid fraction using a scintillation counter.

  • Determine the effect of the inhibitor on de novo lipogenesis and calculate the EC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ACC1 signaling pathway and a typical experimental workflow for validating an ACC1 inhibitor.

ACC1_Signaling_Pathway Citrate Citrate ACC1 ACC1 Citrate->ACC1 allosterically activates AcetylCoA Acetyl-CoA AcetylCoA->ACC1 substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ACC1->MalonylCoA catalyzes AMPK AMPK AMPK->ACC1 phosphorylates (inactivates) EnergyStress Low Energy (High AMP/ATP ratio) EnergyStress->AMPK activates

Caption: The ACC1 signaling pathway, highlighting its regulation and role in fatty acid synthesis.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation BiochemicalAssay Biochemical Assay (ACC1 Activity) IC50 Determine IC50 BiochemicalAssay->IC50 CellularAssay Cellular Assay (De Novo Lipogenesis) IC50->CellularAssay EC50 Determine EC50 CellularAssay->EC50 Lead Lead Candidate EC50->Lead Start Novel Compound (this compound) Start->BiochemicalAssay

Caption: A streamlined workflow for the validation of a novel ACC1 inhibitor.

Conclusion

While direct experimental evidence for the ACC1 inhibitory activity of this compound is currently lacking in public databases, the pyrrolo[3,2-b]pyridine scaffold has shown promise in targeting ACC1. The comparative data on known inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the potential of this compound as a novel ACC1 inhibitor. Such validation is a critical step in the drug discovery and development process for new therapeutics targeting metabolic diseases and cancer.

References

A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Physicochemical Properties and Biological Activities of Pyrrolopyridine Isomers

The pyrrolopyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. This guide provides a comparative overview of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and its key isomers, focusing on their physicochemical properties and their potential as kinase inhibitors and anticancer agents. This objective comparison is supported by available experimental data to aid researchers and drug development professionals in navigating the structure-activity relationships within this important class of heterocyclic compounds.

Physicochemical Properties: A Comparative Overview

The position of the nitrogen atom in the pyridine ring significantly influences the physicochemical properties of pyrrolopyridine isomers. These properties, in turn, affect their solubility, membrane permeability, and oral bioavailability. While experimental data for this compound is limited, we can infer its likely characteristics by comparing the parent scaffolds of its isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
1H-Pyrrolo[3,2-b]pyridineC₇H₆N₂118.141.354.8 (Basic)
1H-Pyrrolo[2,3-b]pyridineC₇H₆N₂118.141.294.5 (Basic)
1H-Pyrrolo[3,2-c]pyridineC₇H₆N₂118.141.116.9 (Basic)
1H-Pyrrolo[2,3-c]pyridineC₇H₆N₂118.141.225.4 (Basic)
This compound C₈H₅N₃ 143.15 1.5 (Predicted) 2.5 (Predicted, Basic)

Note: LogP and pKa values are predicted using computational models and may vary from experimental values.

The introduction of a carbonitrile group at the 6-position of the 1H-Pyrrolo[3,2-b]pyridine scaffold is expected to increase its polarity and potentially influence its hydrogen bonding capabilities, which can impact its interaction with biological targets.

Biological Activity: A Focus on Kinase Inhibition and Anticancer Effects

Pyrrolopyridine derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. The isomeric form of the pyrrolopyridine core plays a crucial role in determining the potency and selectivity of these inhibitors.

Kinase Inhibitory Activity

The carbonitrile substituent in this compound can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor binding modes. This suggests that this molecule could be a valuable scaffold for the design of novel kinase inhibitors.

Anticancer Activity

The kinase inhibitory potential of pyrrolopyridines often translates into potent anticancer activity. Several studies have demonstrated the cytotoxic effects of pyrrolopyridine derivatives against various cancer cell lines.

Compound DerivativeIsomer ScaffoldCancer Cell LineIC₅₀ (µM)
Derivative of 1H-pyrrolo[3,2-c]pyridine1H-pyrrolo[3,2-c]pyridineHeLa, SGC-7901, MCF-70.12 - 0.21
Derivative of 1H-pyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidineMCF-7, A549, HCT116, PC3, HEPG2, PACA21.7 - 16.8
Derivative of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile1H-pyrrolo[3,2-b]pyridineA375 (melanoma)Not explicitly stated, but showed activity

Note: The presented IC₅₀ values are for specific derivatives and not the parent compounds. Direct comparison should be made with caution as experimental conditions may vary between studies.

The data suggests that various pyrrolopyridine scaffolds can be decorated to yield potent anticancer agents. The presence of the carbonitrile group on the 1H-Pyrrolo[3,2-b]pyridine core provides a handle for further chemical modification to optimize anticancer potency and selectivity.

Experimental Protocols

To facilitate further research and comparative studies, standardized experimental protocols are essential. Below are outlines for key assays used in the evaluation of kinase inhibitors and cytotoxic agents.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.

Experimental Workflow:

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent Addition cluster_3 Measurement A Kinase, Substrate, ATP, and Test Compound B Terminate Kinase Reaction Deplete remaining ATP A->B Incubate C Convert ADP to ATP Generate Luminescent Signal B->C Incubate D Read Luminescence C->D

Caption: ADP-Glo™ Kinase Assay Workflow.

Methodology:

  • Kinase Reaction: Set up kinase reactions in a multi-well plate containing the kinase, substrate, ATP, and the test compound (e.g., this compound or its isomers) at various concentrations.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and then catalyze a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Addition cluster_2 Formazan Crystal Formation cluster_3 Solubilization & Measurement A Seed cells in a 96-well plate and treat with test compounds B Add MTT solution to each well A->B Incubate C Incubate to allow formazan formation by viable cells B->C Incubate D Add solubilization solution and measure absorbance C->D

Caption: MTT Cell Viability Assay Workflow.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds.

  • MTT Incubation: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The pyrrolopyridine scaffold represents a versatile platform for the development of potent kinase inhibitors and anticancer agents. While direct comparative data for this compound against its isomers is currently limited, the analysis of related structures indicates its significant potential. The presence of the carbonitrile group offers a strategic point for chemical modification to enhance biological activity and selectivity.

Future research should focus on the systematic synthesis and parallel evaluation of all six pyrrolopyridine carbonitrile isomers to establish a clear and comprehensive structure-activity relationship. This will enable a more precise understanding of how the nitrogen position and the carbonitrile substituent influence the physicochemical properties and biological activities of these compounds, ultimately guiding the rational design of next-generation therapeutics.

Signaling Pathway Illustration:

Many pyrrolopyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/Akt pathways.

G cluster_0 Upstream Signaling cluster_2 PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Growth Growth mTOR->Growth

Caption: Key Kinase Signaling Pathways in Cancer.

A Comparative Analysis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Analogs and Established FMS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Efficacy

In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a promising framework for the development of novel therapeutic agents. While direct efficacy data for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile is not extensively available in the public domain, this guide provides a comparative analysis of a closely related analog, a potent 1H-pyrrolo[3,2-c]pyridine derivative, against established FMS kinase inhibitors. This comparison aims to offer a valuable reference for researchers engaged in the evaluation and development of new kinase inhibitors.

The FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (CSF-1R or FMS) are critical targets in oncology and inflammatory diseases. This guide focuses on the comparative efficacy of a novel pyrrolopyridine derivative against well-characterized FMS inhibitors: Pexidartinib (PLX3397), Edicotinib (JNJ-40346527), and GW2580.

Quantitative Efficacy Comparison

The following tables summarize the in vitro potency of a 1H-pyrrolo[3,2-c]pyridine derivative (Compound 1r) and established FMS kinase inhibitors. Data is presented for both biochemical kinase inhibition and cellular antiproliferative activity.

Table 1: Biochemical Kinase Inhibitory Activity (IC50, nM)

CompoundFMS (CSF-1R)KITFLT3KDR (VEGFR2)
1H-pyrrolo[3,2-c]pyridine derivative 1r 30[1]->1000 (42% inh. at 1µM)[1]-
Pexidartinib (PLX3397) 20[2][3]10[2][3]160[2][3]350[2]
Edicotinib (JNJ-40346527) 3.2[4][5]20[4][5]190[4][5]-
GW2580 30[6]->1000 (selective vs. FLT3)[6]-

Table 2: Cellular Antiproliferative Activity (IC50, µM)

Cell LineCancer Type1H-pyrrolo[3,2-c]pyridine derivative 1r[1]Pexidartinib (PLX3397)Edicotinib (JNJ-40346527)GW2580
IGROV1Ovarian0.70---
OVCAR-3Ovarian0.24---
OVCAR-4Ovarian1.08---
OVCAR-5Ovarian1.38---
OVCAR-8Ovarian1.26---
NCI/ADR-RESOvarian0.34---
PC-3Prostate0.15---
DU-145Prostate0.29---
MCF7Breast0.46---
MDA-MB-231Breast1.78>10[7]--
HS-578TBreast0.73---
BT-549Breast1.05---
T-47DBreast0.99---

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

FMS_Signaling_Pathway CSF1 CSF-1 (Ligand) FMS FMS Receptor (CSF-1R) CSF1->FMS Binding & Dimerization PI3K PI3K FMS->PI3K Activation RAS RAS FMS->RAS Activation STAT STATs FMS->STAT Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor Kinase Inhibitor (e.g., 1H-Pyrrolopyridine derivative, Pexidartinib, Edicotinib, GW2580) Inhibitor->FMS Inhibition

Caption: FMS (CSF-1R) Signaling Pathway and Point of Inhibition.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection (ADP-Glo™) Kinase Kinase Solution (FMS Enzyme) Incubation Incubate at Room Temperature Kinase->Incubation Substrate_ATP Substrate/ATP Mix (e.g., Poly(4:1 Glu, Tyr), ATP) Substrate_ATP->Incubation Inhibitor Test Inhibitor Dilutions Inhibitor->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent (Depletes remaining ATP) Incubation->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence Measure Luminescence Kinase_Detection_Reagent->Luminescence

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Cell_Viability_Assay_Workflow start Seed Cells in 96-well plate treatment Add Test Inhibitor at various concentrations start->treatment incubation Incubate for a defined period (e.g., 48-72 hours) treatment->incubation mtt_addition Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubation->mtt_addition formazan_incubation Incubate to allow formazan formation (by viable cells) mtt_addition->formazan_incubation solubilization Add Solubilization Solution (e.g., DMSO or SDS) formazan_incubation->solubilization readout Measure Absorbance (e.g., at 570 nm) solubilization->readout

Caption: Workflow for a Typical MTT Cell Viability Assay.

Experimental Protocols

The following are generalized protocols for the key assays cited in this guide. Specific parameters may vary between studies.

FMS Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human FMS kinase enzyme

  • Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)[8]

  • Adenosine triphosphate (ATP)

  • Test inhibitors (diluted in DMSO)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor at various concentrations or a DMSO control.

  • Add 2 µL of FMS kinase solution.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration is typically near the Km for ATP for the specific kinase.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.

  • Data Analysis: Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test inhibitors (diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the test inhibitor or a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine derivative 1r demonstrates potent and selective inhibition of FMS kinase, with an IC50 value of 30 nM, which is comparable to the established inhibitor GW2580 and in the same nanomolar range as Pexidartinib. Edicotinib appears to be the most potent FMS inhibitor among the compared established drugs with an IC50 of 3.2 nM. While Compound 1r shows promising antiproliferative activity across a range of cancer cell lines, a direct comparison with the established inhibitors in these same cell lines is needed for a complete efficacy assessment. The provided data and protocols offer a solid foundation for researchers to contextualize the performance of novel 1H-pyrrolo[3,2-b]pyridine derivatives and guide further drug development efforts.

References

In Vivo Anticancer Efficacy of 1H-Pyrrolo[3,2-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for in vivo anticancer activity of the specific compound 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile did not yield any publicly available data. Therefore, this guide provides a comparative analysis of a well-characterized, structurally related 1H-pyrrolo[3,2-b]pyridine (also known as 7-azaindole) derivative, AZD6738 (Ceralasertib) , for which significant in vivo preclinical data has been published. This compound serves as a representative example to illustrate the in vivo validation of the anticancer potential of the 7-azaindole scaffold.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of AZD6738's performance with alternative therapies, supported by experimental data.

Representative Compound Profile: AZD6738 (Ceralasertib)

AZD6738 is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR).[1][2] By inhibiting ATR, AZD6738 can induce synthetic lethality in cancer cells with existing defects in other DDR pathways, such as those with mutations in the ATM gene, or enhance the efficacy of DNA-damaging chemotherapies.[1][2][3]

Comparative In Vivo Efficacy

The in vivo antitumor activity of AZD6738 has been evaluated in various xenograft models, both as a monotherapy and in combination with standard-of-care agents. Below is a summary of its efficacy in a gastric cancer model and a non-small cell lung cancer (NSCLC) model.

Table 1: In Vivo Antitumor Efficacy of AZD6738 in a SNU-601 Gastric Cancer Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (end of study)Tumor Growth Inhibition (%)Reference
Vehicle ControlDaily for 20 daysNot explicitly stated, used as baseline-[4]
AZD673850 mg/kg, daily for 20 daysSignificantly smaller than vehicleStatistically significant[4]

Table 2: In Vivo Antitumor Efficacy of AZD6738 in Combination with Cisplatin in an ATM-deficient NSCLC Xenograft Model

Treatment GroupDosing ScheduleOutcomeReference
Vehicle Control-Progressive tumor growth[3]
AZD6738Daily for 14 daysTumor growth inhibition[3]
CisplatinSingle doseTumor growth inhibition[3]
AZD6738 + CisplatinCombinationNear complete tumor regression[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on published in vivo studies of AZD6738.

1. Gastric Cancer Xenograft Study Protocol (SNU-601) [4]

  • Cell Line: SNU-601 human gastric carcinoma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: SNU-601 cells are subcutaneously injected into the flanks of the mice.

  • Treatment Initiation: Treatment begins when the tumor volume reaches approximately 200 mm³.

  • Treatment Groups:

    • Vehicle control (n=5)

    • AZD6738 (n=5)

  • Drug Administration: AZD6738 is administered orally at a dose of 50 mg/kg daily for 20 consecutive days.

  • Efficacy Endpoints: Tumor volumes are measured regularly to assess tumor growth inhibition. Body weight is monitored to evaluate toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation marker) and cleaved PARP (apoptosis marker).[4]

2. Non-Small Cell Lung Cancer (NSCLC) Xenograft Study Protocol (ATM-deficient) [3]

  • Cell Line: ATM-deficient NSCLC cell line.

  • Animal Model: Nude mice with subcutaneously implanted tumors.

  • Treatment Groups:

    • Vehicle control

    • AZD6738 monotherapy

    • Cisplatin monotherapy

    • AZD6738 and Cisplatin combination therapy

  • Drug Administration:

    • AZD6738 is administered orally, daily for 14 consecutive days.

    • Cisplatin is administered as a single dose.

  • Efficacy Endpoints: Tumor volume is monitored to assess tumor growth inhibition and regression. Animal well-being, including body weight, is monitored throughout the study.

Mechanism of Action and Signaling Pathway

AZD6738 targets the ATR kinase, a central component of the DNA damage response pathway. In response to DNA damage, particularly from replication stress, ATR activates downstream effectors like CHK1 to arrest the cell cycle and allow for DNA repair. In cancer cells with defects in other DNA repair pathways (e.g., ATM deficiency), inhibition of ATR leads to an accumulation of DNA damage, genomic instability, and ultimately cell death (synthetic lethality).

AZD6738_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Cellular Response DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates Replication_Stress Replication Stress Replication_Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) Apoptosis Apoptosis (Cell Death) ATR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle_Arrest promotes Cell_Cycle_Arrest->Apoptosis prevents AZD6738 AZD6738 AZD6738->ATR inhibits AZD6738->Apoptosis leads to

Caption: Signaling pathway of AZD6738 targeting the ATR kinase.

Experimental Workflow

The in vivo validation of a novel anticancer agent typically follows a standardized workflow, from tumor cell implantation to data analysis.

In_Vivo_Xenograft_Workflow start Start: Tumor Cell Culture implantation Subcutaneous Implantation in Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~200 mm³ treatment Drug Administration (e.g., AZD6738, Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Daily/Scheduled endpoint Study Endpoint: Tumor Excision monitoring->endpoint Pre-defined criteria analysis Data Analysis & Pharmacodynamics endpoint->analysis

Caption: General experimental workflow for in vivo xenograft studies.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical scaffold is paramount in the pursuit of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the 1H-pyrrolo[3,2-b]pyridine core, with a focus on 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Due to the limited publicly available cross-reactivity data for this specific nitrile derivative, this guide draws upon data from structurally related pyrrolopyridine isomers to infer a potential selectivity landscape and highlight key considerations for target-based drug discovery.

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active molecules. Its rigid structure and ability to form key hydrogen bond interactions within ATP-binding sites have made it a valuable starting point for the design of potent and selective inhibitors. However, the inherent similarity among kinase active sites presents a significant challenge in achieving absolute selectivity, making cross-reactivity profiling a critical step in the development of any new therapeutic candidate based on this scaffold.

Comparative Selectivity of Pyrrolopyridine Derivatives

Compound IDScaffoldPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinase Panel Highlights (% Inhibition @ 1µM or IC50 in nM)Reference
Compound S01 1H-Pyrrolo[2,3-b]pyridineGSK-3β0.35GSK-3α (IC50 = 1.2 nM), CDK1 (>1000 nM), CDK2 (>1000 nM), CDK5 (>1000 nM). Showed good selectivity over 20 other kinases.[1]
Compound 1r 1H-Pyrrolo[3,2-c]pyridineFMS30Showed selectivity for FMS over a panel of 40 other kinases.[2]
Compound 4h 1H-Pyrrolo[2,3-b]pyridineFGFR1, FGFR2, FGFR37, 9, 25FGFR4 (IC50 = 712 nM)[3][4]
Compound 31 1H-Pyrrolo[2,3-b]pyridineJAK3Potent (IC50 not specified)Weak hERG inhibitory activity.[5]
Pexidartinib 1H-Pyrrolo[2,3-d]pyrimidineCSF1RPotentAlso inhibits KIT and FLT3.[6]

This table is a representative summary based on available literature and is not an exhaustive list of all pyrrolopyridine derivatives.

The data suggests that the pyrrolopyridine scaffold can be tailored to achieve high potency against specific kinase targets. However, off-target activity, particularly against closely related kinases, is a common observation. For instance, while compound S01 is a potent GSK-3β inhibitor, it also exhibits strong activity against the GSK-3α isoform[1]. Similarly, Pexidartinib, a CSF1R inhibitor, also shows activity against KIT and FLT3[6]. This underscores the importance of comprehensive profiling to identify and mitigate potential polypharmacology.

Experimental Protocols

To ensure the reliability and reproducibility of cross-reactivity data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two key assays used in selectivity profiling.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of a purified kinase enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • 384-well assay plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Add 10 µL of a solution containing the kinase and its substrate in assay buffer to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using the chosen detection reagent according to the manufacturer's instructions.

  • Measure the signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a cellular context, providing evidence of target engagement.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • PBS (Phosphate-buffered saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.

  • Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Biological Context and Experimental Design

To better understand the implications of cross-reactivity and the methods used to assess it, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factor Transcription Factor ERK->Transcription_Factor Translocation & Activation Pyrrolo_pyridine 1H-Pyrrolo[3,2-b]pyridine Derivative Pyrrolo_pyridine->RAF Inhibition Pyrrolo_pyridine->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A simplified MAPK/ERK signaling pathway, a common target of kinase inhibitors.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Analysis Compound_Prep Compound Dilution Dispensing Dispense into Plate Compound_Prep->Dispensing Reagent_Prep Enzyme/Substrate Mix Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Reaction_Start Add ATP Incubation->Reaction_Start Reaction_Incubation Reaction Reaction_Start->Reaction_Incubation Detection Add Detection Reagent Reaction_Incubation->Detection Read_Plate Read Signal Detection->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow of a typical biochemical kinase inhibition assay.

Conclusion

The 1H-pyrrolo[3,2-b]pyridine scaffold represents a versatile and potent platform for the development of kinase inhibitors. While direct cross-reactivity data for this compound is limited, the analysis of related compounds highlights a promising potential for achieving target selectivity. However, the propensity for off-target effects, particularly within related kinase families, necessitates a thorough and early-stage cross-reactivity profiling campaign. By employing robust experimental methodologies, such as biochemical kinase assays and cellular target engagement studies, researchers can effectively navigate the kinome and develop safer, more effective therapeutics based on this valuable chemical scaffold.

References

Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, also known as 4-azaindole-6-carbonitrile, represents a significant scaffold in medicinal chemistry. This guide provides a comparative analysis of synthetic methods for this valuable compound, presenting quantitative data, detailed experimental protocols, and logical workflows to aid in methodological selection and optimization.

At a Glance: Comparison of Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies: construction of the pyrrole ring onto a pre-functionalized pyridine (the "ring construction" approach) or functionalization of a pre-existing 1H-pyrrolo[3,2-b]pyridine core (the "core functionalization" approach). Each strategy presents distinct advantages and challenges in terms of starting material availability, reaction robustness, and overall efficiency.

Method General Approach Key Transformation Typical Yield Key Reagents Reaction Time
Method A: Ring Construction via Bartoli Indole Synthesis Building the pyrrole ring onto a substituted pyridine.Reaction of a nitropyridine with a vinyl Grignard reagent.20-41%2-Substituted-3-nitropyridine, Vinylmagnesium bromide8-24 hours
Method B: Core Functionalization via Cyanation of a Halogenated Precursor Introducing the cyano group onto the 4-azaindole scaffold.Palladium-catalyzed cyanation of a 6-halo-1H-pyrrolo[3,2-b]pyridine.Moderate to Excellent (Specific data for 6-cyano derivative not widely reported, but analogous reactions are high-yielding)6-Bromo-1H-pyrrolo[3,2-b]pyridine, Zn(CN)₂, Pd catalyst (e.g., Pd(PPh₃)₄)1-4 hours

Logical Workflow of Synthetic Approaches

The selection of a synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction. The following diagram illustrates the decision-making process and general workflow for the two primary approaches.

Synthesis_Workflow Start Start Pyridine_Start Substituted Pyridine Available? Start->Pyridine_Start Azaindole_Start 6-Halo-4-azaindole Available? Pyridine_Start->Azaindole_Start No Method_A Method A: Ring Construction Pyridine_Start->Method_A Yes Azaindole_Start->Method_A No, but precursor is accessible Method_B Method B: Core Functionalization Azaindole_Start->Method_B Yes End This compound Method_A->End Method_B->End

Caption: Decision workflow for selecting a synthetic route.

Detailed Experimental Protocols

Method A: Ring Construction via Modified Bartoli Indole Synthesis

This approach builds the 4-azaindole core through the reaction of a substituted nitropyridine with an excess of a vinyl Grignard reagent. While yields can be modest, it offers a convergent route from readily available pyridine starting materials.

Experimental Protocol:

  • Reaction Setup: A solution of the appropriately substituted 2-halo-3-nitropyridine (1.0 eq) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Addition: Vinylmagnesium bromide (3.0-4.0 eq) is added dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Warming and Reaction: The reaction mixture is allowed to warm slowly to -20 °C and stirred for 8-12 hours.

  • Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 1H-pyrrolo[3,2-b]pyridine. Subsequent functionalization at the 6-position would be required to install the nitrile group.

Method B: Core Functionalization via Palladium-Catalyzed Cyanation

This method is contingent on the availability of a 6-halo-1H-pyrrolo[3,2-b]pyridine precursor. Palladium-catalyzed cyanation reactions are generally high-yielding and tolerant of a wide range of functional groups, making this an attractive late-stage functionalization strategy.

Experimental Protocol:

  • Reaction Setup: A mixture of 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is placed in a reaction vessel.

  • Solvent Addition: Anhydrous, degassed N,N-dimethylformamide (DMF) is added, and the vessel is sealed.

  • Reaction: The mixture is heated to 80-120 °C for 1-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Synthetic Pathway Visualization

The following diagram illustrates the key transformations in both synthetic methods.

Synthetic_Pathways cluster_A Method A: Ring Construction cluster_B Method B: Core Functionalization A1 2-Halo-3-nitropyridine A2 1H-Pyrrolo[3,2-b]pyridine A1->A2 Vinyl Grignard (Bartoli Synthesis) A3 6-Halo-1H-pyrrolo[3,2-b]pyridine A2->A3 Halogenation A4 This compound A3->A4 Cyanation B1 6-Bromo-1H-pyrrolo[3,2-b]pyridine B2 This compound B1->B2 Pd-catalyzed Cyanation

Caption: Key transformations in the synthesis of the target molecule.

Benchmarking the Performance of Pyrrolopyridine Derivatives in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific cellular assay data for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile is not extensively available in public literature, this guide provides a framework for benchmarking its potential performance by examining structurally related pyrrolopyridine isomers. The following sections detail the performance of various 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives in key cellular assays, offering insights into the potential biological activities and experimental considerations for novel compounds within this class.

Comparative Performance of Pyrrolopyridine Derivatives in Antiproliferative Assays

The antiproliferative activity of several pyrrolopyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cellular growth. The data below, summarized from multiple studies, showcases the efficacy of different derivatives.

Compound IDScaffoldTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
10t 1H-pyrrolo[3,2-c]pyridineHeLa (Cervical Cancer)0.12[1][2]CA-4-
SGC-7901 (Gastric Cancer)0.15[1][2]
MCF-7 (Breast Cancer)0.21[1][2]
1r 1H-pyrrolo[3,2-c]pyridineOvarian Cancer Panel0.15 - 1.78[3]KIST101029-
Prostate Cancer Panel0.15 - 1.78[3]
Breast Cancer Panel0.15 - 1.78[3]
9a-c, f 1H-pyrrolo[3,2-c]pyridineNCI-9 Melanoma Panel2-digit nM range[4]Sorafenib, Vemurafenib-
16h 1H-pyrrolo[2,3-b]pyridineA549 (Lung Cancer)0.109[5][6]--
MDA-MB-231 (Breast Cancer)0.245[5][6]
MCF-7 (Breast Cancer)-
4h 1H-pyrrolo[2,3-b]pyridine4T1 (Breast Cancer)Not specified--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key cellular assays commonly used to evaluate the performance of small molecule inhibitors like pyrrolopyridine derivatives.

Cell Viability and Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[7] The viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT to formazan.[7] The insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of living cells.[8]

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: Kinase assays typically measure the phosphorylation of a substrate by a kinase. This can be quantified by various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed or ADP produced during the kinase reaction.[10][11]

General Protocol (Luminescence-based ADP detection):

  • Pre-incubation: In a 384-well plate, pre-incubate the test compound with the purified kinase in a kinase buffer for 10-30 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.[12]

  • Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced. For instance, using the ADP-Glo™ Kinase Assay, a reagent is added to terminate the reaction and deplete the remaining ATP.[12]

  • Signal Generation: A second reagent is then added to convert the ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.[12]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Flow cytometry with propidium iodide (PI) staining is a common method for cell cycle analysis. PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[13]

Protocol:

  • Cell Treatment: Culture cells with the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[14] Incubate at 4°C for at least 30 minutes.[14]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated using modeling software.[14]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for a cell viability assay and a hypothetical signaling pathway that could be targeted by pyrrolopyridine derivatives.

G cluster_0 Cell Viability Assay Workflow (MTT) A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B C Treat with Pyrrolopyridine Derivative B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_1 Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor RAS RAS Receptor->RAS Pyrrolo 1H-Pyrrolo[3,2-b]pyridine -6-carbonitrile Derivative Pyrrolo->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: A hypothetical receptor tyrosine kinase signaling pathway targeted by a pyrrolopyridine derivative.

References

Head-to-Head Comparison of Pyrrolopyridine Derivatives: A Case Study in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the vast landscape of heterocyclic compounds presents both immense opportunity and significant challenge. Among these, the pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a head-to-head comparison of a series of 1H-Pyrrolo[3,2-c]pyridine derivatives investigated as potent inhibitors of tubulin polymerization, a key mechanism in anticancer therapy. While the specific focus of this guide is on the 1H-Pyrrolo[3,2-c]pyridine isomer due to the availability of comprehensive comparative data, the principles of structure-activity relationship (SAR) and the experimental methodologies described are broadly applicable to other pyrrolopyridine isomers, including the 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile framework.

Unveiling Anticancer Potential: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a pivotal role in cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. The 1H-pyrrolo[3,2-c]pyridine derivatives discussed herein have been designed as colchicine-binding site inhibitors, effectively hindering tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Efficacy of 1H-Pyrrolo[3,2-c]pyridine Derivatives

A series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their in vitro antiproliferative activity against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, summarized in the table below, highlight the structure-activity relationships within this series.

Compound IDB-ring Substituent (R)HeLa IC₅₀ (µM)[1][2]SGC-7901 IC₅₀ (µM)[1][2]MCF-7 IC₅₀ (µM)[1][2]
10a Phenyl0.851.231.56
10b 2-Methylphenyl0.760.981.12
10c 3-Methylphenyl0.540.670.88
10d 4-Methylphenyl0.320.450.51
10f 2-Methoxyphenyl0.680.810.95
10h 4-Methoxyphenyl0.250.330.42
10k 4-Ethoxyphenyl0.210.280.35
10l 4-Fluorophenyl1.121.341.67
10t 3-Indolyl0.12 0.15 0.21
CA-4 (Combretastatin A-4) -0.0030.0040.005

Key Findings from the Comparative Data:

  • Impact of B-ring Substitution: The nature and position of the substituent on the 6-aryl (B-ring) significantly influenced the antiproliferative activity.

  • Electron-Donating Groups Enhance Potency: The introduction of electron-donating groups, such as methyl (10d) and methoxy (10h) at the para-position of the B-ring, generally led to increased potency compared to the unsubstituted analog (10a).[2]

  • Superiority of the Indolyl Moiety: The derivative featuring an indolyl group as the B-ring (10t) exhibited the most potent anticancer activity across all three cell lines, with IC₅₀ values in the nanomolar range.[1][2]

  • Comparison with a Known Standard: While the synthesized compounds showed significant potency, the natural product Combretastatin A-4 (CA-4), a well-known tubulin polymerization inhibitor, remains a highly potent benchmark.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols used in the evaluation of these 1H-pyrrolo[3,2-c]pyridine derivatives.

General Synthetic Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t)

The synthesis of the target compounds was achieved through a multi-step process. A key step involves a Suzuki cross-coupling reaction between a 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine intermediate and the corresponding arylboronic acids.

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: HeLa, SGC-7901, and MCF-7 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Tubulin Polymerization Assay

The effect of the most potent compound, 10t, on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescence reporter was prepared.

  • Compound Addition: Compound 10t was added to the reaction mixture at final concentrations of 3 µM and 5 µM.

  • Fluorescence Monitoring: The polymerization of tubulin was monitored by measuring the increase in fluorescence over time at 37°C.

  • Data Analysis: The fluorescence data was plotted against time to visualize the inhibition of tubulin polymerization.[3]

Visualizing the Mechanism: Tubulin Polymerization Inhibition

The following diagram illustrates the mechanism of action of the 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, leading to anticancer effects.

cluster_0 Cellular Processes cluster_1 Molecular Interactions Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Cell_Division Cell Division (Mitosis) Microtubule_Dynamics->Cell_Division Disrupts Mitotic Spindle Formation Apoptosis Apoptosis Cell_Division->Apoptosis Induces Pyrrolopyridine_Derivatives 1H-Pyrrolo[3,2-c]pyridine Derivatives Pyrrolopyridine_Derivatives->Microtubule_Dynamics Inhibits Polymerization Tubulin α/β-Tubulin Dimers Pyrrolopyridine_Derivatives->Tubulin Binds to Colchicine Site

Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental Workflow for Anticancer Activity Screening

The logical flow of experiments to identify and characterize novel anticancer agents from a library of synthesized compounds is depicted below.

Start Synthesis of 1H-Pyrrolo[3,2-c]pyridine Derivative Library Screening In Vitro Antiproliferative Screening (MTT Assay) on Cancer Cell Lines Start->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Hit_Selection Selection of Potent 'Hit' Compounds SAR_Analysis->Hit_Selection Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Hit_Selection->Mechanism_Study Cell_Based_Assays Cell-Based Mechanistic Assays (Cell Cycle Analysis, Apoptosis Assays) Mechanism_Study->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Caption: Workflow for anticancer drug discovery.

Conclusion

This comparative guide demonstrates the systematic approach to evaluating a series of related compounds to elucidate their structure-activity relationships. The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a versatile template for the design of potent anticancer agents that function through the inhibition of tubulin polymerization. The detailed experimental protocols and the logical workflow presented here provide a valuable resource for researchers in the field of drug discovery and development, and can be readily adapted for the investigation of other promising scaffolds such as the this compound derivatives. Future studies will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these potent compounds to translate their in vitro efficacy into in vivo therapeutic success.

References

Pharmacokinetic and pharmacodynamic comparison of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in the development of novel kinase inhibitors. Analogs based on this heterocyclic system have demonstrated significant potential in targeting FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases. This guide provides a comparative overview of the pharmacodynamic properties of a series of 1H-Pyrrolo[3,2-c]pyridine derivatives, with a focus on their inhibitory activity against FMS kinase and their antiproliferative effects on cancer cell lines. The data presented is based on a study by El-Gamal et al. (2018), which details the synthesis and in vitro biological evaluation of these compounds.[1]

Pharmacodynamic Comparison

The primary pharmacodynamic endpoint for this series of analogs is their inhibitory concentration (IC50) against FMS kinase. A lower IC50 value indicates a higher potency. The antiproliferative activity against various cancer cell lines further elucidates their potential as therapeutic agents.

FMS Kinase Inhibitory Activity

The table below summarizes the in vitro FMS kinase inhibitory activity of selected 1H-Pyrrolo[3,2-c]pyridine analogs compared to the lead compound, KIST101029.

Compound IDFMS Kinase IC50 (nM)
KIST10102996
1e60
1r30

Data sourced from El-Gamal et al. (2018).[1]

As the data indicates, compounds 1e and 1r demonstrate superior potency against FMS kinase compared to the lead compound KIST101029, with compound 1r being the most potent analog in this series.[1]

Antiproliferative Activity

Compound 1r , being the most potent FMS kinase inhibitor, was further evaluated for its antiproliferative activity against a panel of human cancer cell lines. The IC50 values are presented in the following table.

Cell LineCancer TypeIC50 (µM)
OVCAR-3Ovarian0.25
SK-OV-3Ovarian0.15
A2780Ovarian0.33
PC-3Prostate1.78
DU145Prostate1.25
MDA-MB-231Breast0.45
MCF-7Breast0.88

Data sourced from El-Gamal et al. (2018).[1]

Compound 1r exhibited potent antiproliferative activity, particularly against ovarian and breast cancer cell lines, with IC50 values in the sub-micromolar range.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in the source publication.

In Vitro FMS Kinase Inhibition Assay

The inhibitory activity of the compounds against FMS kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Assay Components: Recombinant human FMS kinase, a poly-GT biotinylated substrate, and an anti-phosphotyrosine antibody labeled with a europium cryptate.

  • Procedure:

    • The kinase, substrate, and ATP were incubated with varying concentrations of the test compounds in an assay buffer.

    • The reaction was initiated by the addition of ATP and allowed to proceed at room temperature.

    • The reaction was stopped by the addition of a detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665.

    • After incubation, the TR-FRET signal was measured using a suitable plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.

    • The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were determined from the dose-response curves.

Visualizations

Signaling Pathway of FMS Kinase

The following diagram illustrates the general signaling pathway initiated by the activation of FMS kinase.

FMS_Signaling CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds to Dimerization Dimerization & Autophosphorylation FMS->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: FMS kinase signaling pathway.

Experimental Workflow for In Vitro Kinase Inhibition Assay

This diagram outlines the workflow for the in vitro FMS kinase inhibition assay.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare FMS Kinase, Substrate, and ATP Solution C Incubate Kinase, Substrate, and Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Initiate Reaction with ATP C->D E Stop Reaction and Add Detection Reagents D->E F Measure TR-FRET Signal E->F G Generate Dose-Response Curves F->G H Calculate IC50 Values G->H

Caption: Workflow for FMS kinase inhibition assay.

Logical Relationship of Compared Analogs

The following diagram illustrates the relationship between the lead compound and the more potent analogs.

Analog_Comparison Lead Lead Compound KIST101029 (IC50 = 96 nM) Analog1 Analog 1e (IC50 = 60 nM) Lead->Analog1 Improved Potency Analog2 Analog 1r (IC50 = 30 nM) Lead->Analog2 Most Potent

Caption: Potency comparison of analogs.

References

Safety Operating Guide

Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, ensuring the safety of laboratory personnel and compliance with regulations. While the toxicological properties of this specific compound have not been thoroughly investigated, data from structurally similar compounds indicate that it should be handled with care.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this material are not fully known, and related nitrile-containing heterocyclic compounds can be harmful if swallowed, and may cause skin and eye irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which may cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, as similar compounds can cause skin irritation.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2]
Protective Clothing A laboratory coat or other protective clothing.To prevent contamination of personal clothing.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Preparing for Disposal:

    • According to safety data sheets for similar compounds, one recommended disposal method is to dissolve or mix the material with a combustible solvent.[3] This should be done in a fume hood.

    • The mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][3]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and any available safety data sheets for similar compounds to the disposal service.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.[3]

    • Wearing appropriate PPE, collect the spilled material and place it in a suitable, closed container for disposal.[3][4]

    • Thoroughly clean the contaminated area.[3]

Crucially, do not allow this compound to enter drains, soil, or surface water.[3][5] All waste and contaminated materials must be disposed of in accordance with federal, state, and local regulations.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_disposal Disposal Path start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste check_contamination Contaminated with other chemicals? collect_waste->check_contamination segregate Segregate from Incompatible Materials check_contamination->segregate  No   check_contamination->segregate Yes contact_ehs Contact EHS or Licensed Waste Disposal Service segregate->contact_ehs incineration Arrange for Chemical Incineration contact_ehs->incineration no_drain DO NOT Dispose Down Drain or in Regular Trash contact_ehs->no_drain end End: Waste Properly Disposed incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of this compound (CAS No. 944937-79-5). The following procedures are based on best practices for handling similar chemical compounds, specifically other nitrile-containing pyrrolopyridines and pyridine derivatives, due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule. Always supplement this guidance with a thorough risk assessment for your specific laboratory conditions.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Situation Required PPE Notes
Routine Handling (Weighing, Transferring) Chemical safety goggles with side shields, Nitrile gloves (double-gloving recommended), Laboratory coatEnsure adequate ventilation, preferably within a certified chemical fume hood.[2][3]
Preparing Solutions Face shield (in addition to safety goggles), Chemical-resistant apron over lab coat, Nitrile gloves (double-gloving)Handle solutions with care to avoid splashes.[4]
Potential for Aerosol Generation Half-mask or full-face respirator with appropriate cartridges, Chemical safety goggles, Nitrile gloves, Lab coatThis may occur during sonication, vortexing, or heating.
Cleaning Spills Chemical splash goggles, Heavy-duty nitrile or butyl rubber gloves, Chemical-resistant suit or apron, Respiratory protection may be required depending on spill size and ventilation.Refer to the spill response plan for detailed procedures.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and ensure a safe laboratory environment.

Experimental Workflow

The following diagram outlines the standard operating procedure for working with this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh exp_dissolve Dissolve/React Compound prep_weigh->exp_dissolve exp_monitor Monitor Reaction exp_dissolve->exp_monitor cleanup_decon Decontaminate Glassware & Surfaces exp_monitor->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Step-by-step workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Table 2: Disposal Procedures

Waste Type Disposal Protocol
Solid Waste (unused compound, contaminated consumables) Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (solutions, reaction mixtures) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Sharps Dispose of in a designated sharps container for hazardous chemical waste.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response for Accidental Exposure

The following flowchart details the immediate steps to be taken in case of accidental exposure.

Emergency Procedures for Accidental Exposure cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up arrow arrow exposure Accidental Exposure Occurs skin_contact Skin Contact: Immediately wash with soap and water for 15 mins. exposure->skin_contact eye_contact Eye Contact: Flush with copious amounts of water for at least 15 mins. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Wash mouth with water. Do not induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

Caption: Flowchart of emergency actions following accidental exposure.

In case of a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[2] For smaller spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[3][5] Always report any exposure or spill to your supervisor.[2]

References

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